4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIJUTBRRZCWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392475 | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175281-76-2 | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a molecule with potential applications in pharmaceutical development, particularly in the areas of anti-inflammatory and anticancer research.[1] This document details the multi-step synthesis, including experimental protocols and quantitative data, and explores a potential biological signaling pathway associated with its activity.
Synthesis Pathway Overview
The synthesis of this compound is a four-step process commencing with the commercially available starting material, 4-hydroxy-3-methoxyacetophenone (acetovanillone). The pathway involves nitration of the aromatic ring, followed by a Williamson ether synthesis to introduce the butanoic acid side chain. Subsequently, the acetyl group is reduced to a 1-hydroxyethyl group, and the synthesis culminates in the hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.
Step 1: Nitration of 4-Hydroxy-3-methoxyacetophenone
This step introduces a nitro group onto the aromatic ring of acetovanillone.
-
Reaction: 4-Hydroxy-3-methoxyacetophenone is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a controlled temperature to yield 4-hydroxy-3-methoxy-5-nitroacetophenone.
-
Procedure:
-
To a cooled (0-5 °C) solution of 4-hydroxy-3-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid, a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified duration, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Step 2: Williamson Ether Synthesis
This reaction forms an ether linkage by coupling the nitrated phenol with an alkyl halide.
-
Reaction: The phenolic hydroxyl group of 4-hydroxy-3-methoxy-5-nitroacetophenone reacts with ethyl 4-bromobutanoate in the presence of a base to form ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate.
-
Procedure:
-
A mixture of 4-hydroxy-3-methoxy-5-nitroacetophenone (1 equivalent), ethyl 4-bromobutanoate (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is prepared.
-
The mixture is heated with stirring for several hours, with the reaction progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 3: Reduction of the Acetyl Group
The ketone functionality of the acetyl group is selectively reduced to a secondary alcohol.
-
Reaction: The acetyl group of ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate is reduced using a mild reducing agent like sodium borohydride to give ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate.
-
Procedure:
-
To a solution of ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate (1 equivalent) in a protic solvent such as methanol or ethanol, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.[2][3][4][5][6]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.
-
The reaction is quenched by the careful addition of a weak acid, such as dilute hydrochloric acid or ammonium chloride solution.
-
The solvent is partially evaporated, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the desired alcohol.
-
Step 4: Hydrolysis of the Ethyl Ester
The final step is the conversion of the ethyl ester to the corresponding carboxylic acid.
-
Reaction: Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate is hydrolyzed under basic conditions to yield this compound.[7]
-
Procedure:
-
The ethyl ester (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base like sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
The mixture is heated under reflux and stirred for a period of time, with the reaction monitored by TLC.
-
After cooling, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 4-Hydroxy-3-methoxyacetophenone | 4-Hydroxy-3-methoxy-5-nitroacetophenone | HNO₃, H₂SO₄ | Sulfuric Acid | 85-95 |
| 2 | 4-Hydroxy-3-methoxy-5-nitroacetophenone | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | Ethyl 4-bromobutanoate, K₂CO₃ | DMF | 70-85 |
| 3 | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate | NaBH₄ | Methanol/Ethanol | 90-98 |
| 4 | Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate | This compound | NaOH or LiOH, HCl | Ethanol/Water | 85-95 |
Potential Biological Signaling Pathway
The anticancer properties of many phenolic and nitro-aromatic compounds are attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. While the specific molecular targets of this compound are still under investigation, its structural features suggest it may exert its anticancer effects through modulation of this pathway.
Conclusion
This technical guide outlines a reliable and reproducible synthetic route to this compound. The described protocols and compiled data provide a solid foundation for researchers interested in the synthesis and further investigation of this compound for its potential therapeutic applications. The exploration of its interaction with key biological pathways, such as the PI3K/Akt/mTOR cascade, will be crucial in elucidating its mechanism of action and advancing its development as a potential drug candidate.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a key photolabile linker utilized in various scientific applications. This document is intended to serve as a core resource for researchers in drug development, materials science, and biotechnology.
Chemical Identity and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Hydroxyethyl photolinker, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid |
| CAS Number | 175281-76-2 |
| Molecular Formula | C₁₃H₁₇NO₇ |
| Molecular Weight | 299.28 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 163-166 °C |
| Storage | Store below +30°C |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule, confirming its structural integrity.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.59 | s | Ar-H |
| 7.47 | d | Ar-H |
| 5.47 | q | -CH(OH)CH₃ |
| 4.16 | m | -OCH₂- |
| 4.03 | s | -OCH₃ |
| 2.55 | t | -CH₂COOH |
| 2.12 | p | -OCH₂CH₂CH₂- |
| 1.53 | d | -CH(OH)CH₃ |
Solvent: acetone-d₆
Other Spectroscopic Data
While detailed peak lists for ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are not publicly available in comprehensive databases, certificates of analysis from commercial suppliers confirm that the spectra are consistent with the assigned structure. Researchers are advised to obtain compound-specific certificates of analysis from their supplier for detailed data.
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of the title compound from its ethyl ester precursor.
Reaction Scheme:
Caption: Synthesis of the target compound via hydrolysis.
Procedure:
-
Dissolve ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate (8.53 g) in a mixture of trifluoroacetic acid (10 mL) and water (100 mL).
-
Heat the reaction mixture to 80 °C and maintain for 18 hours.
-
Monitor the reaction progress using ¹H NMR. If the conversion is incomplete, add an additional portion of trifluoroacetic acid (5 mL) and continue the reaction for another 24 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of a solid.
-
Collect the solid precipitate by filtration.
-
Freeze-dry the resulting solid to obtain the final product as a yellow powder (8.53 g, 86% yield).[1]
General Protocol for ¹H NMR Spectroscopy
This protocol provides a general guideline for obtaining a ¹H NMR spectrum of a solid organic compound.
Caption: General workflow for NMR sample preparation and analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Applications and Signaling Pathways
This compound is primarily used as a photolabile linker (also known as a photocleavable linker).[1] These linkers are instrumental in applications requiring the controlled release of molecules upon exposure to light, often UV irradiation.
Mechanism of Photocleavage:
The photocleavage mechanism of o-nitrobenzyl-based linkers, such as the one described here, is a well-established photochemical reaction.
Caption: Simplified signaling pathway of photocleavage.
Upon irradiation with UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This forms an aci-nitro intermediate which then undergoes rearrangement and hydrolysis to cleave the linker and release the attached molecule. This controlled release is highly valuable in various fields:
-
Drug Delivery: For targeted release of therapeutic agents at a specific site in the body by applying light.
-
Solid-Phase Synthesis: To cleave synthesized peptides or oligonucleotides from a solid support under mild conditions.
-
"Caged" Compounds: To create biologically inactive molecules that can be activated at a specific time and location with light, allowing for precise studies of cellular processes.
Currently, there is no specific information available in the public domain linking this compound to the modulation of specific biological signaling pathways as a primary therapeutic agent. Its role is primarily that of a tool for controlled release in various research applications.
References
In-Depth Spectroscopic Analysis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the photolabile linker, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This compound is of significant interest in drug development and proteomics due to its utility in creating light-sensitive conjugates. This guide presents the available experimental 1H NMR data and predicted 13C NMR data, alongside comprehensive experimental protocols and a structural diagram for clear data interpretation.
1H and 13C NMR Data
The following tables summarize the quantitative 1H and predicted 13C NMR data for this compound.
Table 1: 1H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.59 | s | 1H | Ar-H |
| 7.47 | d | 1H | Ar-H |
| 5.47 | q | 1H | -CH(OH)CH3 |
| 4.16 | m | 2H | -OCH2- |
| 4.03 | s | 3H | -OCH3 |
| 2.55 | t | 2H | -CH2COOH |
| 2.12 | p | 2H | -OCH2CH2- |
| 1.53 | d | 3H | -CH(OH)CH3 |
Solvent: acetone-d6
Table 2: Predicted 13C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 174.5 | -COOH |
| 154.0 | Ar-C-O |
| 148.5 | Ar-C-O |
| 141.0 | Ar-C-NO2 |
| 139.5 | Ar-C-CH(OH)CH3 |
| 110.0 | Ar-CH |
| 108.0 | Ar-CH |
| 69.0 | -OCH2- |
| 65.0 | -CH(OH)CH3 |
| 56.5 | -OCH3 |
| 30.5 | -CH2COOH |
| 25.0 | -OCH2CH2- |
| 24.0 | -CH(OH)CH3 |
Note: The 13C NMR data is predicted and should be used as a reference. Experimental verification is recommended.
Experimental Protocols
The following protocols outline the general procedures for acquiring 1H and 13C NMR spectra of organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for 1H NMR and 50-100 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Acetone-d6 is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.
-
1H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
-
-
13C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 scans or more, due to the low natural abundance of 13C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Structural and Spectroscopic Correlation
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments.
Caption: Molecular structure of the compound.
An In-Depth Technical Guide to 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This compound is primarily recognized as a versatile photolabile linker, finding significant application in solid-phase synthesis and controlled release strategies. This document details its physicochemical characteristics, summarizes its known applications, and provides illustrative experimental protocols for its synthesis and potential biological evaluation. The inclusion of structured data tables and process diagrams aims to facilitate its practical application in research and development settings.
Introduction
This compound, also known as Hydroxyethyl Photolinker, is a specialized chemical compound featuring a nitrobenzyl moiety, which imparts photosensitive properties.[1] This characteristic allows for the cleavage of the molecule upon exposure to UV light, making it a valuable tool in synthetic chemistry for the attachment and subsequent release of molecules from a solid support or a carrier molecule.[2][3] Beyond its established role in chemical synthesis, preliminary reports suggest potential applications in pharmaceutical and agricultural research, attributing to it possible anti-inflammatory, anticancer, and plant growth-regulating properties.[4] This guide aims to consolidate the available technical information on this compound to support its use in both established and exploratory research endeavors.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These data are essential for its proper handling, storage, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to yellow solid/powder | [5] |
| Melting Point | 163-166 °C | [6][7] |
| Molecular Formula | C₁₃H₁₇NO₇ | [1] |
| Molecular Weight | 299.28 g/mol | [1][8] |
| pKa (Predicted) | 4.54 ± 0.10 | |
| Storage Temperature | 0 - 8 °C; Store below +30°C | [5] |
Table 2: Chemical Identifiers and Spectroscopic Data
| Identifier/Data | Value | Reference(s) |
| CAS Number | 175281-76-2 | [1][8] |
| InChI Key | DUIJUTBRRZCWRD-UHFFFAOYSA-N | [6] |
| SMILES | COc1cc(C(C)O)c(cc1OCCCC(O)=O)--INVALID-LINK--=O | [6] |
| ¹H NMR (acetone-d₆, δ, ppm) | 1.53 (d, CHCH ₃), 2.12 (p, ArOCH₂CH ₂CH₂), 2.55 (t, ArOCH₂CH₂CH ₂), 4.03 (s, ArOCH ₃), 4.16 (m, ArOCH ₂), 5.47 (q, CH CH₃), 7.47 (d, aromatic H ), 7.59 (s, aromatic H ) | [9] |
Mechanism of Photocleavage
The utility of this compound as a photolabile linker is derived from the o-nitrobenzyl chemistry. Upon irradiation with UV light, typically around 365 nm, the o-nitrobenzyl group undergoes an intramolecular redox reaction. This process leads to the formation of an aci-nitro intermediate, which then rearranges to cleave the benzylic C-O bond, releasing the linked molecule and a nitrosobenzaldehyde derivative.[2][10]
Applications in Solid-Phase Synthesis
The primary and well-documented application of this compound is as a linker in solid-phase synthesis.[2][3] This technique allows for the synthesis of complex molecules on a solid support, simplifying purification by allowing excess reagents and byproducts to be washed away. The photolabile nature of the linker provides a mild and specific method for cleaving the final product from the resin, which is particularly advantageous for sensitive molecules that may be degraded by harsh acidic or basic cleavage conditions.
Experimental Workflow: Solid-Phase Synthesis using a Photolabile Linker
The following diagram illustrates a typical workflow for solid-phase synthesis employing this compound.
Detailed Experimental Protocol: Attachment of the Linker to an Amino-Functionalized Resin
This protocol provides a general procedure for the coupling of this compound to a solid support.
-
Resin Swelling: Swell the amino-functionalized resin (e.g., aminomethyl polystyrene) in a suitable solvent such as dimethylformamide (DMF) for 1-2 hours.
-
Activation of the Linker: In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5 eq.) and an activator like 1-hydroxybenzotriazole (HOBt) (1.5 eq.). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture gently at room temperature for 12-24 hours.
-
Washing: After the coupling reaction, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol to remove unreacted reagents.
-
Drying: Dry the resin under vacuum.
-
Confirmation (Optional): The successful attachment of the linker can be confirmed using qualitative tests such as the Kaiser test (for the absence of free amino groups) or by cleaving a small amount of the linker and analyzing it by HPLC-MS.
Potential Biological and Pharmaceutical Applications
While the primary application of this compound is in chemical synthesis, there are indications of its potential as a bioactive molecule.[4] These applications are less established and require further investigation.
Anti-Inflammatory and Anticancer Properties
Some sources suggest that this compound has been explored for its potential anti-inflammatory and anticancer properties.[4] The specific mechanisms of action and the cellular targets have not been elucidated in the available literature. To substantiate these claims, rigorous in vitro and in vivo studies are necessary.
Illustrative Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a general method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells with vehicle, cells with LPS and vehicle).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent. After a short incubation at room temperature, measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
Cell Viability Assay (e.g., MTT Assay): To ensure that the observed inhibition of NO is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
Illustrative Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
This protocol outlines a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Grow the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[6] It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a well-characterized photolabile linker with significant utility in solid-phase organic synthesis. Its defined physicochemical properties and the mild conditions required for its cleavage make it a valuable tool for the preparation of sensitive molecules. While its potential as a bioactive agent in pharmaceutical and agricultural applications is an area of interest, further research is required to validate these preliminary claims and to elucidate any underlying mechanisms of action. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers and scientists working with or exploring the applications of this versatile compound.
References
- 1. scbt.com [scbt.com]
- 2. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to CAS Number 175281-76-2: A Photocleavable Linker for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAS Number 175281-76-2, identified as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid and commonly referred to as Hydroxyethyl Photolinker, is a specialized chemical reagent primarily utilized in solid-phase synthesis. Its core functionality lies in its o-nitrobenzyl moiety, which allows for the light-induced cleavage of synthesized molecules from a solid support. This technical guide provides a comprehensive overview of its chemical and physical properties, a discussion of its primary applications, and a generalized protocol for its use in solid-phase peptide synthesis. While claims of broader biological activity have been noted, they remain unsubstantiated in peer-reviewed literature, with the compound's use being firmly established for research and development purposes only.
Chemical and Physical Properties
The fundamental properties of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid are summarized below. These data are compiled from various chemical suppliers and databases.
Identifiers and General Properties
| Property | Value |
| CAS Number | 175281-76-2 |
| IUPAC Name | 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid |
| Synonyms | Hydroxyethyl photolinker, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid |
| Molecular Formula | C₁₃H₁₇NO₇ |
| Molecular Weight | 299.28 g/mol |
| Physical Form | Yellow Solid |
Physicochemical Data
| Property | Value |
| Melting Point | 163-166 °C |
| Boiling Point (Predicted) | 540.1 ± 50.0 °C |
| Density (Predicted) | 1.333 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.54 ± 0.10 |
| Storage Temperature | Store below +30°C |
Synthesis and Mechanism of Action
Synthesis
Mechanism of Photocleavage
The utility of this linker is derived from its o-nitrobenzyl core structure. Upon irradiation with UV light, typically in the range of 350-365 nm, the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate subsequently rearranges, resulting in the cleavage of the bond linking the synthesized molecule to the linker and the formation of a nitrosobenzaldehyde byproduct. This mechanism allows for the release of the target molecule under mild, neutral conditions, avoiding the use of harsh acids or bases that could compromise the integrity of sensitive compounds.
Applications in Research and Development
The primary and well-documented application of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid is as a photocleavable linker in solid-phase synthesis.[1][2] It is particularly suitable for the synthesis of molecules with a C-terminal carboxylic acid.[2]
Key Applications Include:
-
Solid-Phase Peptide Synthesis (SPPS): The linker can be attached to various resins, such as amino- or hydroxymethyl resins, providing a solid support for the stepwise synthesis of peptides.[3] The final peptide can then be cleaved from the resin using UV light, which is orthogonal to many standard protecting group strategies used in peptide chemistry.
-
Synthesis of Small Molecules: It can be used for the solid-phase synthesis of other organic molecules where a terminal carboxylic acid is desired. The mild cleavage conditions are advantageous for complex and sensitive molecular structures.
-
Preparation of Carboxylic Acids: It serves as a tool for the preparation of carboxylic acids where purification is simplified by the solid-phase methodology.[2]
Note on Biological Activity: Some commercial suppliers suggest potential applications in pharmaceutical development, citing anti-inflammatory and anticancer properties, as well as uses in agricultural chemistry.[3] However, these claims are not substantiated by peer-reviewed scientific literature. The consensus from the majority of suppliers is that this compound is intended for research use only and is not for diagnostic or therapeutic use in humans.
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis
Methodological Considerations
-
Linker Attachment: The carboxylic acid of the linker is typically activated (e.g., with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)) and coupled to an aminofunctionalized resin (e.g., aminomethyl polystyrene).
-
Peptide Synthesis: Standard Fmoc-based solid-phase peptide synthesis protocols are generally applicable.
-
Photocleavage:
-
The peptide-resin is suspended in a UV-transparent solvent (e.g., methanol, dioxane, or dichloromethane).
-
The suspension is irradiated with a UV lamp, typically with a maximum emission around 365 nm.
-
The duration of irradiation required for complete cleavage must be determined empirically and can range from minutes to several hours depending on the scale, the specific peptide, and the light source intensity.
-
It is crucial to perform the cleavage in a vessel made of UV-transparent material (e.g., quartz or borosilicate glass).
-
-
Work-up and Purification: After irradiation, the resin is filtered off, and the filtrate containing the cleaved peptide is collected. The solvent is typically removed under reduced pressure, and the crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: A critical parameter for a photolabile linker is its quantum yield of cleavage (Φ), which represents the efficiency of the photocleavage process. Unfortunately, a specific quantum yield for CAS 175281-76-2 has not been reported in the available literature. For o-nitrobenzyl linkers in general, quantum yields can vary significantly based on substitution patterns and reaction conditions.
Conclusion
CAS number 175281-76-2, or 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid, is a valuable tool for researchers in chemistry and drug development. Its function as a photolabile linker enables the synthesis of peptides and other carboxylic acid-containing molecules with a mild and orthogonal cleavage strategy. While its application is well-defined within the realm of solid-phase synthesis, the lack of detailed, publicly available experimental protocols and quantitative performance data necessitates that researchers undertake optimization studies for their specific synthetic targets. The unsubstantiated claims of broader biological activity should be treated with caution, and its use should be confined to research and development applications.
References
The Biological Frontier of Nitrophenoxy Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nitrophenoxy scaffold, a key pharmacophore in a diverse range of biologically active molecules, has garnered significant attention in the fields of agriculture and medicine. The presence of the nitro group and the ether linkage bestows these compounds with a unique electronic and structural profile, enabling them to interact with various biological targets. This technical guide provides a comprehensive overview of the herbicidal, anticancer, and antimicrobial activities of nitrophenoxy compounds, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Herbicidal Activity of Nitrophenoxy Ethers
Nitrophenoxy compounds, particularly diphenyl ethers, are a well-established class of herbicides. Their primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and rapid cell death in susceptible plants.[1]
Quantitative Herbicidal Activity
The herbicidal efficacy of nitrophenoxy ethers is typically quantified by determining the concentration required to inhibit the growth of a target weed by 50% (IC50). The following table summarizes the herbicidal activity of selected nitrophenoxy compounds against various weed species.
| Compound | Target Weed | IC50 (µM) | Reference |
| Nitrofen | Barnyard grass (Echinochloa crus-galli) | Strong (Qualitative) | [1] |
| Chlornitrofen | Barnyard grass (Echinochloa crus-galli) | Strong (Qualitative) | [2] |
| Acifluorfen | Various broadleaf weeds | - | [1] |
| Oxyfluorfen | Various broadleaf weeds and grasses | - | [1] |
| Fomesafen | Broadleaf weeds | - | [1] |
Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PPO.
Materials:
-
PPO enzyme extract (from a plant source, e.g., etiolated barley)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PPO enzyme extract.
-
Add the test compound at various concentrations to the reaction mixture. An equivalent amount of the solvent should be added to the control wells.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the formation of protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~400 nm, emission ~630 nm) or absorbance at the Soret peak (~408 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathway: PPO Inhibition by Nitrophenoxy Herbicides
Anticancer Activity of Nitrophenoxy Compounds
Several nitrophenoxy derivatives have demonstrated promising anticancer activity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity
The in vitro anticancer potency of nitrophenoxy compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Nitro-, 3-Nitro-, and 4-nitrobenzyl-C10-substituted-SN-38 | Human leukemia K562 | 25.9, 12.2, and 58.0 (nM) | [3] |
| Various nitrofuran derivatives | Human tongue squamous cell carcinoma SCC-15 | 6.72–39.85 | [4] |
| Various nitrofuran derivatives | Breast cancer cell lines (MDA-MB-231, MCF-7, etc.) | 1.37–21.85 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Signaling Pathway: Induction of Apoptosis by Nitrophenoxy Compounds
Antimicrobial Activity of Nitrophenoxy Compounds
Nitrophenoxy and related nitro-aromatic compounds exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The general mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[5]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µM) | Reference |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [6] |
| Various nitrofuran derivatives | Candida species | 3.9 to >250 (µg/mL) | [7] |
| Various nitrofuran derivatives | Cryptococcus neoformans | 3.9 to >250 (µg/mL) | [7] |
| Various nitrofuran derivatives | Histoplasma capsulatum | 0.48 | [7] |
| Various nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Microorganism to be tested
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
General Workflow: Antimicrobial Activity Screening
Synthesis of Nitrophenoxy Compounds
The most common method for the synthesis of nitrophenoxy ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from a halo-nitroaromatic compound by a phenoxide ion.[1]
Experimental Protocol: Williamson Ether Synthesis of a Nitrophenoxy Ether
Materials:
-
A substituted phenol
-
A halo-nitroaromatic compound (e.g., 4-fluoronitrobenzene)
-
A base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetone)
Procedure:
-
Dissolve the substituted phenol in the solvent in a reaction flask.
-
Add the base to the solution and stir to form the phenoxide.
-
Add the halo-nitroaromatic compound to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 80-120°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired nitrophenoxy ether.
This technical guide provides a foundational understanding of the diverse biological activities of nitrophenoxy compounds. The presented data and protocols serve as a valuable resource for researchers and scientists engaged in the discovery and development of new herbicidal, anticancer, and antimicrobial agents. Further exploration of the structure-activity relationships and the elucidation of detailed molecular mechanisms will undoubtedly pave the way for the design of more potent and selective nitrophenoxy-based compounds for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Chiral Separation of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Analysis of the Target Molecule
A successful chiral separation strategy begins with a thorough analysis of the target molecule's structure. The key to enantiomeric recognition lies in the differential interactions between the enantiomers and the chiral stationary phase.
Chemical Structure: 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
-
Empirical Formula: C₁₃H₁₇NO₇
-
Molecular Weight: 299.28 g/mol
-
CAS Number: 175281-76-2
The molecule possesses several functional groups that are critical for establishing the transient diastereomeric complexes necessary for separation on a chiral stationary phase:
-
Chiral Center: The secondary benzylic alcohol (-CH(OH)CH₃) is the stereocenter. The hydroxyl group is a crucial site for hydrogen bonding (both as a donor and acceptor).
-
Carboxylic Acid (-COOH): This acidic group is a primary interaction site, capable of hydrogen bonding, and can be used for ion-exchange mechanisms with appropriate CSPs. Its presence makes the molecule acidic, requiring careful pH control or the use of acidic additives in the mobile phase to ensure good peak shape.
-
Nitroaromatic System: The 5-nitro group makes the aromatic ring electron-deficient, promoting strong π-π stacking and dipole-dipole interactions with electron-rich aromatic groups on a CSP.
-
Ether and Methoxy Groups: These groups can act as hydrogen bond acceptors, contributing to the overall interaction profile of the molecule.
Proposed Chiral Separation Strategy: A Method Development Workflow
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations in the pharmaceutical industry due to its versatility, efficiency, and scalability.[1][3][6] Supercritical Fluid Chromatography (SFC) also presents a powerful, green alternative, particularly for preparative scale work.[7] The core of the method development lies in a systematic screening of various chiral stationary phases and mobile phase systems.
The logical workflow for developing the separation method is illustrated below.
Caption: A logical workflow for chiral method development.
Experimental Protocols
Initial Column and Mobile Phase Screening
The most efficient approach is to screen a diverse set of CSPs under generic gradient conditions in multiple solvent systems.[8]
A. Recommended Chiral Stationary Phases (CSPs) for Screening:
| CSP Class | Recommended Columns | Rationale for Selection |
| Polysaccharide | Chiralpak® IA, IB, IC, ID (Immobilized Amylose/Cellulose) Chiralcel® OD-H, OJ-H (Coated Amylose/Cellulose) | Broad applicability; recognizes a wide range of compounds. The carbamate derivatives interact strongly with aromatic systems via π-π stacking and hydrogen bonds.[1][2] |
| Pirkle-Type | Whelk-O® 1 | Contains a π-electron deficient dinitrobenzamide group, ideal for interacting with the analyte's nitroaromatic system.[1] |
| Anion-Exchange | CHIRALPAK® QN-AX, QD-AX | Specifically designed for acidic compounds. Operates via an ion-exchange mechanism between the CSP's protonated selector and the analyte's carboxylate anion.[9] |
B. Screening Mobile Phases:
-
Normal Phase (NP):
-
System A: n-Hexane / 2-Propanol (IPA) with 0.1% Trifluoroacetic Acid (TFA).
-
System B: n-Hexane / Ethanol (EtOH) with 0.1% Trifluoroacetic Acid (TFA).
-
Protocol: Start with a gradient of 5% to 50% alcohol over 20 minutes. The TFA is crucial for reducing peak tailing of the carboxylic acid.[10]
-
-
Reversed Phase (RP):
-
System C: Acetonitrile / Water with 0.1% Formic Acid.
-
System D: Methanol / Water with 0.1% Formic Acid.
-
Protocol: Use a gradient of 10% to 90% organic solvent over 20 minutes. Formic acid suppresses the ionization of the analyte's carboxyl group and is mass spectrometry compatible.[3]
-
-
Polar Organic Mode (for Polysaccharide CSPs):
-
System E: Acetonitrile with 0.1% TFA and 0.1% Water.
-
System F: Methanol with 0.1% TFA.
-
Detailed Protocol for a Screening Experiment
-
Instrumentation: HPLC or UHPLC system with a UV/PDA detector and a column switching system (if available).
-
Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in ethanol or methanol. Dilute to ~0.2 mg/mL with the initial mobile phase for injection.
-
Chromatographic Conditions:
-
Columns: As listed in the CSP screening table (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or at the λmax of the compound.
-
-
Data Evaluation: For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs). A "hit" is considered any condition that shows at least partial separation (Rs > 0.8).
Hypothetical Data Presentation and Optimization
To illustrate the process, the following tables present hypothetical but realistic data from the screening and optimization phases.
Table 1: Hypothetical CSP Screening Results (Normal Phase: Hexane/IPA/TFA Gradient)
| Column (CSP) | t₁ (min) | t₂ (min) | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralpak® IA | 10.5 | 11.8 | 1.15 | 1.9 | Good initial separation. Candidate for optimization. |
| Chiralcel® OD-H | 12.1 | 12.1 | 1.00 | 0.0 | No separation observed. |
| Whelk-O® 1 | 9.8 | 10.4 | 1.08 | 1.1 | Partial separation. Possible backup. |
| CHIRALPAK® QN-AX | 15.2 | 16.9 | 1.13 | 1.7 | Good separation, but longer retention. |
Based on this hypothetical screen, Chiralpak® IA provides the most promising starting point.
Table 2: Hypothetical Optimization on Chiralpak® IA (Isocratic)
| Mobile Phase (Hexane:IPA with 0.1% TFA) | t₁ (min) | t₂ (min) | Selectivity (α) | Resolution (Rs) | Comments |
| 90:10 | 14.5 | 17.1 | 1.21 | 2.8 | Excellent resolution, but long run time. |
| 85:15 | 9.2 | 10.7 | 1.19 | 2.5 | Good balance of resolution and analysis time. |
| 80:20 | 6.8 | 7.7 | 1.16 | 2.1 | Faster analysis, slightly lower resolution. |
| 85:15 (No TFA) | 9.5 | 11.0 | 1.18 | 1.5 | Significant peak tailing, lower resolution. |
The data suggests an isocratic method using 85:15 n-Hexane:IPA with 0.1% TFA provides an optimal separation.
Chiral Recognition Mechanism Visualization
The separation on a polysaccharide CSP like Chiralpak® IA is governed by a combination of intermolecular interactions that form a transient diastereomeric complex. The difference in stability between the complexes for the (R)- and (S)-enantiomers leads to different retention times.
Caption: Potential chiral recognition interactions.
Conclusion
While no pre-existing method was found for the chiral separation of this compound, a successful enantioselective HPLC or SFC method is highly attainable through a systematic development process. The molecule's rich functionality—containing a carboxylic acid, a nitroaromatic ring, and a chiral alcohol—makes it an excellent candidate for resolution on modern chiral stationary phases. By employing a screening strategy across polysaccharide, Pirkle-type, and ion-exchange CSPs with normal phase, reversed-phase, and polar organic mobile phases, a suitable separation can be rapidly identified. Subsequent optimization of solvent strength and additives will refine the method to meet the rigorous demands of pharmaceutical analysis for purity, robustness, and efficiency. This guide provides the foundational protocols and logical framework necessary to achieve this goal.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chemimpex.com [chemimpex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known as the "Hydroxyethyl photolinker," is a versatile photocleavable linker designed for solid-phase synthesis.[1][2] As a member of the o-nitrobenzyl linker family, it offers the significant advantage of releasing the synthesized compound under mild UV irradiation, avoiding the use of harsh acidic or basic cleavage cocktails that can be detrimental to sensitive molecules.[3][4] This property makes it particularly suitable for the synthesis of delicate peptides, modified oligonucleotides, and small molecules destined for biological screening.[3] The linker's structure, featuring a secondary hydroxyl group, allows for the attachment of the first building block, typically an amino acid, via an ester bond. The methoxy groups on the benzene ring enhance its photosensitivity, allowing for efficient cleavage at longer UV wavelengths, which helps to minimize potential photodamage to the synthesized product.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 175281-76-2 | [1][6] |
| Molecular Formula | C₁₃H₁₇NO₇ | [1][6] |
| Molecular Weight | 299.28 g/mol | [1] |
| Appearance | Yellow Solid / Powder | |
| Melting Point | 163-166 °C | [7] |
| Purity | ≥98.0% (HPLC) | [1] |
| Solubility | Soluble in DMF, THF | [1][8] |
Performance Data in Solid-Phase Synthesis
Quantitative data for this specific linker is not extensively published. However, performance can be estimated based on data from structurally similar photolabile linkers. Optimization of the following parameters is recommended for specific applications.
| Parameter | Typical Value | Notes | Reference |
| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the base resin and coupling efficiency. | |
| Photolytic Cleavage Wavelength | 350 - 405 nm (Optimal ~365 nm) | Longer wavelengths minimize damage to sensitive molecules. | [4][5] |
| Photolytic Cleavage Time | 30 min - 4 h | Highly dependent on light source intensity, solvent, and substrate. | [5][8] |
| Overall Synthesis Yield | ~70% | Based on a hexapeptide synthesis using a related α-methyl-o-nitroveratryl linker. | [5] |
| Purity of Cleaved Product | >95% (achievable) | Purity after cleavage can be very high, often requiring minimal purification. | [3] |
Experimental Protocols
Protocol 1: Attachment of the Linker to Aminomethyl Resin
This protocol describes the coupling of the linker's carboxylic acid to a primary amine on the solid support.
Materials:
-
Aminomethyl-functionalized resin (e.g., TentaGel S NH₂, 100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl resin (1 g, e.g., 0.8 mmol/g substitution) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3 equivalents, 2.4 mmol, 718 mg) and HOBt (3 eq., 2.4 mmol, 367 mg) in DMF (15 mL).
-
Add DIC (3 eq., 2.4 mmol, 375 µL) to the solution from step 3 and agitate for 5 minutes to pre-activate the linker.
-
Add the activated linker solution to the swollen resin.
-
Add DIPEA (1 eq., 0.8 mmol, 140 µL) to the resin slurry.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8, v/v/v) for 30 minutes, then wash as in step 8.
Protocol 2: Coupling of the First Fmoc-Amino Acid
This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the linker-functionalized resin.
Materials:
-
Hydroxyethyl photolinker-functionalized resin
-
Fmoc-protected amino acid
-
DIC
-
4-(Dimethylamino)pyridine (DMAP)
-
DMF
-
DCM
Procedure:
-
Swell the linker-functionalized resin (1 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM and wash with DMF (2 x 10 mL).
-
In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) in a minimum amount of DMF.
-
Add the Fmoc-amino acid solution to the resin.
-
Add DIC (4 eq.) to the resin slurry.
-
In a separate vial, dissolve DMAP (0.1 eq.) in a minimum amount of DMF and add it to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test on a small sample of beads.
-
Once the coupling is complete (Kaiser test is negative), drain the solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).
-
Dry the resin under vacuum. Determine the final loading by spectrophotometric quantification of the Fmoc group released from a small, weighed sample of resin upon treatment with piperidine.
Protocol 3: Photolytic Cleavage of the Synthesized Molecule
This protocol describes the final release of the product from the solid support using UV light.
Materials:
-
Peptide-on-resin
-
Cleavage solvent (e.g., Dioxane, Methanol, or a buffered solution)
-
UV photoreactor (e.g., Rayonet reactor with 365 nm lamps)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Wash the final peptide-resin with DCM (3 x 10 mL) to remove any residual DMF.
-
Dry the resin thoroughly under vacuum.
-
Place the resin in a quartz or borosilicate reaction vessel.
-
Add the desired cleavage solvent (e.g., Dioxane, 10-15 mL per gram of resin). The choice of solvent can affect cleavage kinetics.[3]
-
Sparge the suspension with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the nitroaromatic chromophore.
-
Irradiate the suspension at 365 nm while maintaining a gentle agitation and a positive pressure of inert gas. The irradiation time will vary (typically 1-4 hours) depending on the scale, substrate, and lamp intensity.
-
Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the product.
-
Wash the resin with additional cleavage solvent (2 x 5 mL) and combine the filtrates.
-
Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.
-
Purify the product as required, typically by reverse-phase HPLC.
References
- 1. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Six new photolabile linkers for solid-phase synthesis. 1. Methods of preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. calpaclab.com [calpaclab.com]
- 7. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]
- 8. A Family of Photolabile Nitroveratryl-Based Surfactants That Self-Assemble into Photodegradable Supramolecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid as a Photocleavable Cross-Linking Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known by its trade name Hydroxyethyl Photolinker, is a versatile chemical reagent employed as a photocleavable cross-linker.[1][2] Its core utility lies in solid-phase synthesis, particularly in the preparation of carboxylic acids and peptides where it can be attached to amino- and hydroxymethyl resins.[3][4] The defining feature of this linker is the ortho-nitrobenzyl ether moiety, which allows for the release of the synthesized molecule from the solid support under UV irradiation, providing a mild and specific cleavage method that is orthogonal to many standard protecting group strategies in organic synthesis.[1] This property makes it a valuable tool in drug discovery and proteomics, where precise control over molecule release is crucial. This document provides detailed application notes and a general protocol for its use.
Application Notes
The primary application of this compound is as a photocleavable linker in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).[2][3]
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the linker is first attached to a solid support (resin). The C-terminal amino acid of the desired peptide is then coupled to the linker. Subsequent amino acids are added in a stepwise manner to build the peptide chain. Upon completion of the synthesis, the peptide is cleaved from the resin by photolysis, typically using UV light at a wavelength of 350-365 nm.[1] This method is particularly advantageous for the synthesis of sensitive peptides that may be degraded by the harsh acidic conditions required for cleaving traditional linkers like the Wang or Rink amide linkers.
-
Synthesis of Carboxylic Acids: The linker can be used to immobilize molecules containing a hydroxyl group, allowing for subsequent chemical transformations on other parts of the molecule. The final product, a carboxylic acid, can then be released from the solid support via photocleavage.[3][5]
-
Drug Delivery and Development: Photocleavable linkers are of significant interest in drug delivery systems. A therapeutic agent can be attached to a carrier molecule via the Hydroxyethyl Photolinker. The drug can then be released at a specific site and time by the application of light, offering spatial and temporal control over drug delivery. While this specific linker's use in targeted drug delivery is not extensively documented in public literature, its properties are well-suited for such applications. The broader field of proteomics utilizes such linkers for identifying protein-protein interactions and in the development of new therapeutics.[6][7][8]
-
Biocompatible Hydrogels: There is evidence of the use of this compound in the synthesis of biocompatible hydrogels.[2] In this context, it can be modified to introduce polymerizable groups, allowing it to be incorporated into a polymer network. The photocleavable nature of the linker can then be used to degrade the hydrogel or release encapsulated molecules upon light exposure.
Physicochemical and Performance Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 175281-76-2 | [4] |
| Molecular Formula | C₁₃H₁₇NO₇ | [4] |
| Molecular Weight | 299.28 g/mol | [4] |
| Appearance | White to yellow solid/powder | [9] |
| Melting Point | 163-166 °C | [10] |
| Storage Conditions | 0 - 8 °C | [9] |
| Linker Family | Typical Cleavage Wavelength (nm) | Typical Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | 340 - 365 | 0.01 - 0.6 | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. |
| Coumarin | 365 - 450 | ~0.25 | Cleavage with less damaging visible light, often higher quantum yields than o-Nitrobenzyl. | Can be sensitive to hydrolysis. |
| Quinoline | ~365 | 0.62 - 0.88 | High quantum yields, rapid cleavage kinetics. | Less commercially available compared to other linkers. |
Experimental Protocols
The following is a general protocol for the use of this compound as a photocleavable linker in solid-phase peptide synthesis. This protocol should be considered a starting point and may require optimization for specific applications.
Protocol 1: Attachment of Hydroxyethyl Photolinker to Amino-functionalized Resin
-
Resin Swelling: Swell the amino-functionalized resin (e.g., aminomethyl polystyrene) in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
Linker Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (2-4 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling to Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on Linker-Modified Resin
This protocol follows the standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Fmoc-Amino Acid Coupling:
-
Swell the linker-modified resin in DMF.
-
Couple the first Fmoc-protected amino acid to the hydroxyl group of the linker using a suitable coupling method (e.g., DIC/HOBt or HATU/DIPEA).
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF to remove piperidine.
-
-
Chain Elongation:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection step.
-
Protocol 3: Photocleavage of the Peptide from the Resin
-
Resin Preparation: Wash the peptide-bound resin with DCM and methanol and dry it thoroughly under vacuum.
-
Suspension: Suspend the dried resin in a suitable solvent that is transparent to the UV light to be used (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol). The choice of solvent can influence the cleavage efficiency.
-
Irradiation:
-
Place the resin suspension in a suitable photoreactor or a quartz vessel.
-
Irradiate the suspension with UV light, typically at a wavelength between 350 nm and 365 nm. A high-pressure mercury lamp is a common light source. The irradiation time will depend on the specific setup and the scale of the reaction and may range from 30 minutes to several hours. The progress of the cleavage can be monitored by analyzing small aliquots of the solution by HPLC.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of the cleavage solvent to recover any remaining peptide.
-
Evaporate the solvent from the combined filtrates to obtain the crude peptide.
-
-
Purification: Purify the crude peptide using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Workflow for Solid-Phase Peptide Synthesis with a Photocleavable Linker
References
- 1. sumitbiomedical.com [sumitbiomedical.com]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. Proteomics in drug development — Olink® [olink.com]
- 7. Chemical Proteomics | Evotec [evotec.com]
- 8. Applying proteomics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]
Application Notes and Protocols for the Cleavage of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known as the "Hydroxyethyl Photolinker," is a versatile photocleavable linker widely employed in bioconjugation, drug delivery, and solid-phase synthesis.[1][2] Its core structure is based on the o-nitrobenzyl chemistry, which allows for the precise release of conjugated molecules upon irradiation with near-UV light. This property enables spatiotemporal control over the release of therapeutic agents, probes, or biomolecules, making it a valuable tool in various research and development applications.[2][3] This document provides detailed application notes and protocols for the efficient cleavage of this linker.
Cleavage Mechanism
The cleavage of the this compound linker is initiated by the absorption of photons, typically in the near-UV spectrum. This leads to an intramolecular rearrangement of the o-nitrobenzyl group, resulting in the cleavage of the covalent bond between the linker and the conjugated molecule. The primary byproducts of this reaction are a nitroso-ketone derivative and the released payload.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the this compound linker, the following table summarizes the photolysis half-life of structurally similar o-nitrobenzyl linkers under various conditions. This data provides a strong indication of the expected cleavage efficiency and kinetics.
| Linker Structure | Solvent/Buffer | Wavelength (nm) | Power (mW/cm²) | Photolysis Half-life (t½) (min) |
| α-methyl-6-nitroveratryl (ester linkage) | p-Dioxane | 365 | 10 | ~5 |
| α-methyl-6-nitroveratryl (ester linkage) | Methanol | 365 | 10 | ~15 |
| α-methyl-6-nitroveratryl (ester linkage) | PBS (pH 7.4) | 365 | 10 | ~25 |
| α-methyl-6-nitroveratryl (amide linkage) | p-Dioxane | 365 | 10 | < 1 |
| α-methyl-6-nitroveratryl (amide linkage) | Methanol | 365 | 10 | ~2 |
| α-methyl-6-nitroveratryl (amide linkage) | PBS (pH 7.4) | 365 | 10 | ~8 |
Data is adapted from studies on structurally similar o-nitrobenzyl linkers and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Photocleavage in Solution
This protocol describes the general procedure for the light-induced cleavage of a molecule conjugated via the this compound linker in a solution phase.
Materials:
-
Conjugate of interest dissolved in a suitable solvent (e.g., PBS, Tris buffer, methanol, dioxane).
-
UV light source (e.g., mercury-xenon lamp, LED lamp) with a filter for the desired wavelength (typically 365 nm).
-
Quartz cuvette or other UV-transparent reaction vessel.
-
HPLC system for monitoring the reaction progress.
-
Stirring plate.
Procedure:
-
Prepare a solution of the conjugate at a known concentration in the chosen solvent. The concentration should be optimized based on the absorbance of the conjugate at the cleavage wavelength.
-
Transfer the solution to a quartz cuvette or another appropriate UV-transparent vessel.
-
Place the vessel in a temperature-controlled holder and, if necessary, stir the solution gently.
-
Irradiate the sample with a UV light source at the optimal wavelength (e.g., 365 nm). The distance from the light source and the power should be consistent across experiments.
-
At specific time intervals, withdraw aliquots of the reaction mixture for analysis.
-
Analyze the aliquots by HPLC to monitor the disappearance of the starting conjugate and the appearance of the cleaved molecule and byproducts. A C18 reverse-phase column is often suitable for this separation.
-
Continue irradiation until the desired level of cleavage is achieved.
Protocol 2: Photocleavage from a Solid Support
This protocol outlines the cleavage of a molecule, such as a peptide or small molecule, from a solid support functionalized with the this compound linker.[1]
Materials:
-
Solid support (e.g., resin) with the attached conjugate.
-
Suspension solvent (e.g., dichloromethane, DMF).
-
UV lamp (e.g., handheld UV lamp, Rayonet reactor) with an output at ~365 nm.
-
Sintered glass funnel or other suitable filtration apparatus.
-
Collection vessel.
-
HPLC system for analysis of the cleaved product.
Procedure:
-
Swell the resin carrying the conjugate in a suitable solvent within a UV-transparent reaction vessel (e.g., a glass vial).
-
Irradiate the resin suspension with a UV lamp (e.g., 365 nm) for a predetermined time. The irradiation time will depend on the light source intensity, the distance to the sample, and the loading of the conjugate on the resin.
-
After irradiation, filter the resin and collect the filtrate containing the cleaved molecule.
-
Wash the resin with a small volume of the same solvent to ensure complete recovery of the cleaved product and combine the filtrates.
-
Evaporate the solvent from the combined filtrates.
-
Analyze the crude product by HPLC to determine the purity and yield of the cleavage reaction.
Visualizations
Photocleavage Mechanism
Caption: Photocleavage mechanism of the o-nitrobenzyl linker.
Experimental Workflow for Solid-Phase Synthesis and Cleavage
Caption: Workflow for solid-phase synthesis and photocleavage.
References
Application Notes and Protocols for Attaching 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid to Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent attachment of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid to various solid-phase synthesis resins. This compound is a valuable photocleavable linker, enabling the attachment and subsequent release of molecules from a solid support upon irradiation.[1][2] The protocols outlined below are based on established solid-phase organic synthesis techniques and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery, facilitating the rapid and efficient synthesis of compound libraries. The choice of resin and the method of linker attachment are critical for the success of any solid-phase synthesis strategy.[3][4] this compound serves as a versatile linker, featuring a carboxylic acid for attachment to amino- or hydroxyl-functionalized resins and a photolabile group for traceless cleavage of the synthesized compound.[1]
The presence of a secondary hydroxyl group in the linker structure necessitates careful consideration of reaction conditions and the potential need for a protecting group strategy to prevent unwanted side reactions during the immobilization process.
Resin Selection
The selection of an appropriate solid support is crucial for successful solid-phase synthesis. The choice depends on the solvent compatibility, the desired cleavage conditions, and the nature of the molecule to be synthesized. For the attachment of a carboxylic acid linker, several resins are suitable.
| Resin Type | Functional Group | Typical Loading Capacity (mmol/g) | Recommended Use |
| Wang Resin | p-alkoxybenzyl alcohol | 0.5 - 1.5 | General purpose for Fmoc-based peptide and organic synthesis, cleavable under mild acidic conditions.[5][6][7][8] |
| Merrifield Resin | Chloromethyl | 0.5 - 2.0 | Robust linker for Boc-based peptide synthesis, requires strong acid for cleavage.[9][10][11] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | 0.8 - 1.6 | Highly acid-labile resin, suitable for protecting peptide fragments.[12] |
| Sieber Amide Resin | Xanthenyl linker | 0.5 - 1.0 | For the synthesis of protected peptide amides, very mild cleavage conditions.[13][14][15][16] |
For the purpose of these protocols, we will focus on the widely used Wang Resin due to its compatibility with a broad range of coupling conditions and its moderately acid-labile nature, which allows for flexibility in subsequent synthetic steps.[5][6][8]
Experimental Protocols
Protocol 1: Attachment of this compound to Wang Resin
This protocol describes the esterification of the carboxylic acid group of the linker to the hydroxyl group of Wang resin. A protection strategy for the secondary hydroxyl group of the linker is recommended to prevent side reactions. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether, which is stable to the coupling conditions and can be removed with fluoride sources.
Materials:
-
This compound
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)[17]
-
4-(Dimethylamino)pyridine (DMAP)[17]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH)
Diagram: Experimental Workflow for Resin Attachment
Caption: Workflow for protecting the linker and attaching it to Wang resin.
Procedure:
Part A: Protection of the Secondary Hydroxyl Group (Optional but Recommended)
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the TBDMS-protected linker.
Part B: Attachment to Wang Resin
-
Swell the Wang resin (1.0 eq, based on loading capacity) in DMF (10 mL/g of resin) for 1-2 hours in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the protected linker (2.0 eq) in a minimal amount of DMF.
-
Add the solution of the protected linker to the swollen resin.
-
Add DIC (2.0 eq) to the resin suspension.
-
Add DMAP (0.1 eq) to the reaction mixture.
-
Agitate the mixture at room temperature for 4-6 hours.
-
To cap any unreacted hydroxyl groups on the resin, add acetic anhydride (5.0 eq) and pyridine (5.0 eq) and continue to agitate for 1 hour.[18]
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
Determination of Loading Capacity:
The loading of the linker onto the resin can be determined spectrophotometrically by cleaving a small, accurately weighed sample of the dried resin and measuring the UV absorbance of the cleaved linker.
-
Weigh approximately 5-10 mg of the dried resin into a small flask.
-
Add a solution of 20% piperidine in DMF (v/v) and agitate for 30 minutes. This step is typically for Fmoc-group removal but can be adapted for cleaving some linkers for analytical purposes, or a mild acid treatment can be used if the ester linkage is sufficiently labile. A more direct method would be to use a strong acid like trifluoroacetic acid (TFA) if a small amount of product can be sacrificed for analysis.
-
Dilute the supernatant to a known volume with a suitable solvent (e.g., DCM).
-
Measure the absorbance at the λmax of the nitro-aromatic chromophore and calculate the loading using the Beer-Lambert law and a previously determined molar extinction coefficient.
Protocol 2: Cleavage of the Linker from the Resin
The photocleavable nature of the linker allows for release of the attached molecule under UV irradiation. Alternatively, the ester bond to the Wang resin can be cleaved using moderately acidic conditions.
Photochemical Cleavage:
-
Swell the resin-bound compound in a suitable solvent (e.g., DCM, THF) in a quartz reaction vessel.
-
Irradiate the suspension with a UV lamp (typically 350-365 nm) for a specified period (optimization is required).
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with the same solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
Acidic Cleavage from Wang Resin:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50-95% TFA in DCM for 1-2 hours.[6]
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the cleaved product.
Data Presentation
Table 1: Recommended Reagent Stoichiometry for Attachment to Wang Resin
| Reagent | Equivalents (relative to resin loading) |
| Wang Resin | 1.0 |
| Protected Linker | 2.0 |
| DIC | 2.0 |
| DMAP | 0.1 |
| Acetic Anhydride (for capping) | 5.0 |
| Pyridine (for capping) | 5.0 |
Table 2: Comparison of Cleavage Conditions
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages |
| Photochemical | UV light (350-365 nm) | Room temperature, inert atmosphere | Traceless cleavage, mild conditions | May not be suitable for light-sensitive compounds, requires specialized equipment |
| Acidic (TFA) | 50-95% TFA in DCM | Room temperature | Efficient cleavage, simple procedure | Harsh conditions may degrade sensitive molecules, not traceless |
Signaling Pathways and Logical Relationships
The attachment of the linker to the resin is a key step in a larger solid-phase synthesis workflow. The following diagram illustrates the logical relationship between the key steps.
Diagram: Solid-Phase Synthesis Workflow
Caption: General workflow for solid-phase synthesis using the photocleavable linker.
Conclusion
The successful attachment of this compound to a solid support is a critical initial step for its use as a photocleavable linker in solid-phase organic synthesis. The protocols provided herein offer a detailed guide for researchers to effectively immobilize this linker onto Wang resin. Careful execution of these procedures, including the recommended protection of the secondary hydroxyl group, will enable the efficient synthesis of a wide range of molecules with the option for mild, traceless cleavage.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chempep.com [chempep.com]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. fiveable.me [fiveable.me]
- 8. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 12. glycopep.com [glycopep.com]
- 13. peptide.com [peptide.com]
- 14. Polystyrene Sieber Resin [rapp-polymere.com]
- 15. biotage.com [biotage.com]
- 16. nbinno.com [nbinno.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to yield a high-purity product suitable for subsequent use in research and drug development activities. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for sample preparation, HPLC purification, and fraction analysis.
Introduction
This compound is a versatile organic compound with potential applications in pharmaceutical and agricultural research.[1] Its structure, which includes a carboxylic acid, a nitro group, and a chiral center, necessitates a robust purification strategy to ensure high purity and, if necessary, to resolve potential stereoisomers.[2][3] Reversed-phase HPLC is a powerful technique for the purification of moderately polar to non-polar organic molecules, making it well-suited for this target compound.[4] This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[4] By employing a polar mobile phase, components of a mixture are eluted at different rates, allowing for their isolation. This application note details a reliable RP-HPLC method for the purification of this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (0.1% v/v in water and acetonitrile)
-
Syringe filters (0.22 µm)
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or acetonitrile.[5]
-
Ensure complete dissolution; sonication may be used if necessary.[6]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[7][8]
HPLC Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Elution: Elute the compound using a linear gradient as detailed in Table 1.
-
Detection: Monitor the elution profile at a suitable wavelength, such as 254 nm, where nitroaromatic compounds typically absorb.[9]
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Post-Purification Processing: Combine the fractions containing the pure product. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted to yield the purified solid product.
Data Presentation
The following tables summarize the HPLC method parameters and hypothetical purification results.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Reversed-Phase C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL |
Table 2: Hypothetical Purification Data Summary
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Crude Product | 15.2 | 85.3 | 85 | N/A |
| Purified Product | 15.2 | >99 | >99 | 80 |
| Impurity 1 | 12.8 | 5.7 | N/A | N/A |
| Impurity 2 | 18.1 | 9.0 | N/A | N/A |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purification process.
Caption: Workflow for the HPLC purification of this compound.
Discussion
The presented reversed-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 column offers good retention and separation of the target compound from both more polar and less polar impurities.[10] The acidic mobile phase, containing 0.1% formic acid, is crucial for achieving sharp peaks for the carboxylic acid by suppressing its ionization.[11]
Method optimization may be necessary depending on the specific impurity profile of the crude material.[6] Adjusting the gradient slope, flow rate, or changing the organic modifier (e.g., to methanol) can alter the selectivity of the separation.[6][12] Furthermore, due to the presence of a chiral center at the hydroxyethyl group, the crude product may exist as a mixture of diastereomers. While a standard C18 column may not resolve enantiomers, it can often separate diastereomers. If diastereomeric separation is required and not achieved with the current method, further optimization or the use of a chiral stationary phase would be necessary.[13]
Conclusion
The detailed protocol in this application note provides a robust starting point for the successful purification of this compound using preparative RP-HPLC. This method is designed to yield a high-purity product, which is essential for reliable results in subsequent research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Sample Preparation Solutions for Best Results [hplcvials.com]
- 8. organomation.com [organomation.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Synthesis of Ester and Amide Derivatives from 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ester and amide derivatives from 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This compound serves as a versatile scaffold in pharmaceutical and agricultural research, and its derivatization allows for the exploration of a wider range of biological activities and applications, including its use as a photolabile linker.[1][2][3][4]
Introduction
This compound is a key intermediate in the development of novel bioactive molecules.[3] Its structure, featuring a carboxylic acid, a secondary alcohol, and a nitro-substituted aromatic ring, offers multiple points for chemical modification. This document outlines protocols for the synthesis of two primary classes of derivatives: esters and amides, which are fundamental transformations in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.
Data Presentation
The following tables summarize expected inputs and potential outputs for the synthesis of representative ester and amide derivatives. Note: Yields and specific spectral data are representative and will vary based on experimental conditions and the specific alcohol or amine used.
Table 1: Synthesis of Ester Derivatives
| Derivative Name | Starting Alcohol | Coupling Method | Expected Yield (%) | Key Analytical Data (Expected) |
| Methyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate | Methanol | Fischer Esterification | 85-95 | ¹H NMR, ¹³C NMR, MS |
| Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate | Ethanol | Fischer Esterification | 80-90 | ¹H NMR, ¹³C NMR, MS |
| Benzyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate | Benzyl alcohol | Fischer Esterification | 75-85 | ¹H NMR, ¹³C NMR, MS |
Table 2: Synthesis of Amide Derivatives
| Derivative Name | Starting Amine | Coupling Method | Expected Yield (%) | Key Analytical Data (Expected) |
| N-Benzyl-4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanamide | Benzylamine | EDC/HOBt Coupling | 70-85 | ¹H NMR, ¹³C NMR, MS |
| N-(4-Methoxyphenyl)-4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanamide | p-Anisidine | EDC/HOBt Coupling | 65-80 | ¹H NMR, ¹³C NMR, MS |
| N-Butyl-4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanamide | n-Butylamine | EDC/HOBt Coupling | 75-90 | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
This protocol describes a general method for the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol) (in large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Distilled Water
Procedure:
-
Dissolve this compound (1.0 eq) in the desired alcohol (20-50 eq). If the alcohol is not a suitable solvent, a co-solvent such as toluene can be used.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
Protocol 2: Synthesis of Amide Derivatives using EDC/HOBt Coupling
This protocol outlines the synthesis of amides from this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, p-Anisidine, n-Butylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution, followed by the dropwise addition of DIPEA or TEA.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of derivatives.
Caption: Key steps in the Fischer Esterification mechanism.
Caption: Simplified pathway for EDC/HOBt mediated amide bond formation.
References
Application Notes and Protocols for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in Drug Discovery
Disclaimer: The following application notes and protocols are illustrative and based on the potential applications of compounds with similar structural motifs. Publicly available data on the specific biological activities of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is limited. The experimental data presented is hypothetical and for representative purposes only.
Introduction
This compound is a multifaceted organic compound with potential applications in pharmaceutical research and development.[1] Its structure, featuring a phenoxybutanoic acid core, suggests possible interactions with various biological targets. Derivatives of phenoxybutanoic acid have been explored as endothelin antagonists for cardiovascular diseases, while the presence of a nitro group, a common pharmacophore, indicates a potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[2][3][4][5][6] This document outlines hypothetical applications and detailed experimental protocols to guide the investigation of this compound in a drug discovery setting.
Hypothetical Therapeutic Area and Mechanism of Action
Based on the structural features and the known activities of related compounds, a plausible therapeutic application for this compound is in oncology , specifically targeting a hypothetical protein kinase, "Kinase X," which is overexpressed in certain cancer cell lines and is implicated in tumor proliferation and survival signaling pathways.
The proposed mechanism of action is the inhibition of the ATP-binding site of Kinase X, thereby preventing the phosphorylation of its downstream substrates and interrupting the pro-survival signaling cascade.
Caption: Proposed inhibitory action on the Kinase X signaling pathway.
Quantitative Data Summary
The following tables present hypothetical data for the biological activity of this compound.
Table 1: In Vitro Biochemical Activity
| Assay Type | Target | IC50 (nM) |
| Kinase Inhibition Assay | Kinase X | 75 |
| Off-Target Kinase Panel | Kinase Y | >10,000 |
| Off-Target Kinase Panel | Kinase Z | >10,000 |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay Type | IC50 (µM) |
| Cancer Cell Line A (Kinase X overexpressing) | Cell Proliferation | 1.2 |
| Normal Fibroblast Cell Line | Cell Proliferation | >50 |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 0 |
| Compound | 25 | 45 |
| Compound | 50 | 78 |
Experimental Protocols
Kinase X Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of the compound against Kinase X.
Materials:
-
Recombinant Human Kinase X enzyme
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the compound in DMSO.
-
Add 50 nL of the compound dilutions to the microplate wells.
-
Add 5 µL of Kinase X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the fluorescently labeled peptide substrate.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a termination buffer containing EDTA.
-
Measure the fluorescence signal on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for the in vitro kinase inhibition assay.
Cancer Cell Proliferation Assay (Cellular)
Objective: To evaluate the effect of the compound on the proliferation of cancer cells.
Materials:
-
Cancer Cell Line A
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom, white-walled microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the compound.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of the compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer Cell Line A
-
Matrigel
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant Cancer Cell Line A cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the animals into treatment and control groups.
-
Administer the compound or vehicle orally once daily.
-
Measure tumor volume with calipers every 3-4 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Caption: Workflow for the in vivo tumor xenograft study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory properties of butanoic acid derivatives. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of these compounds.
Introduction
Butanoic acid, a short-chain fatty acid, and its derivatives have garnered significant interest for their potential therapeutic applications, particularly in mitigating inflammation. These compounds, including sodium butyrate, tributyrin, and phenylbutyrate, have been shown to exert anti-inflammatory effects in various in vitro and in vivo models.[1][2][3] The primary mechanisms of action are believed to involve the inhibition of histone deacetylase (HDAC) and the suppression of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[4][5][6][7] This document outlines key experimental protocols to assess these properties and presents quantitative data from relevant studies in a structured format.
Data Presentation: Efficacy of Butanoic Acid Derivatives
The following tables summarize the quantitative data on the anti-inflammatory effects of various butanoic acid derivatives from published studies.
Table 1: Effect of Butanoic Acid Derivatives on TNF-α Production
| Cell Line | Inflammatory Stimulus | Butanoic Acid Derivative | Concentration | Incubation Time | % Inhibition of TNF-α | Reference |
| Porcine Alveolar Macrophages (PAMs) | LPS (1 µg/mL) | Butyric Acid | 1, 2, and 4 mM | 24 h | Significant reduction (p < 0.05) | [1] |
| Porcine Alveolar Macrophages (PAMs) | LPS (1 µg/mL) | Sodium Butyrate | 8 mM | 24 h | Significant reduction (p < 0.05) | [1] |
| Porcine Alveolar Macrophages (PAMs) | LPS (1 µg/mL) | Tributyrin | Not specified | 24 h | Linear decrease (p < 0.05) | [1] |
| RAW 264.7 Macrophages | LPS | Sodium Butyrate | Not specified | 12 h | Marked inhibition | [8] |
| Human Visceral Fat | LPS | Sodium Butyrate | Not specified | Not specified | Significant reduction | [9] |
| Human Visceral Fat | LPS | Tributyrin | Not specified | Not specified | Significant reduction | [9] |
| Mouse Spleen Cells | Concanavalin A | Phenylacetyl Glutamine | Not specified | 72 h | Significant inhibition | [10] |
| Mouse Peritoneal Cavity Cells | LPS | Phenylacetyl Glutamine | Not specified | 72 h | Significant inhibition | [10] |
Table 2: Effect of Butanoic Acid Derivatives on Other Pro-inflammatory Cytokines
| Cell Line | Inflammatory Stimulus | Butanoic Acid Derivative | Cytokine | Concentration | Incubation Time | % Inhibition | Reference |
| Bovine Macrophages | LPS (5 µg/mL) | Sodium Butyrate | IL-6 | 0.25, 0.5, 1 mM | 12 h pre-treatment, 3 h LPS | Significant reduction | [4][5][11] |
| Bovine Macrophages | LPS (5 µg/mL) | Sodium Butyrate | IL-1β | 0.25, 0.5, 1 mM | 12 h pre-treatment, 3 h LPS | Significant reduction | [4][5][11] |
| RAW 264.7 Macrophages | LPS | Sodium Butyrate | IL-6 | Not specified | 12 h | Marked inhibition | [8] |
| Caco-2 Cells | LPS | Sodium Butyrate | IL-8 | Not specified | Not specified | Suppressive effect | [12] |
| Mouse Spleen Cells | Concanavalin A | Phenylacetyl Glutamine | IFN-γ | Not specified | 72 h | Significant inhibition | [10] |
| Mouse Spleen Cells | Concanavalin A | Phenylacetyl Glutamine | IL-6 | Not specified | 72 h | Significant inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory properties of butanoic acid derivatives.
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol describes the procedure to assess the ability of butanoic acid derivatives to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, Porcine Alveolar Macrophages)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Butanoic acid derivative stock solution (e.g., Sodium Butyrate in sterile PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the butanoic acid derivative in complete culture medium.
-
Remove the old medium from the cells and replace it with medium containing different concentrations of the butanoic acid derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the derivative).
-
Incubate the cells for a pre-treatment period (e.g., 1-12 hours).[4][8][11]
-
-
LPS Stimulation:
-
Supernatant Collection: Centrifuge the plates at 1000 rpm for 10 minutes. Carefully collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or CCK-8 assay to ensure that the observed reduction in cytokines is not due to cytotoxicity of the tested compounds.
-
Protocol 2: Western Blot Analysis of NF-κB Signaling Pathway
This protocol details the investigation of the effect of butanoic acid derivatives on the NF-κB signaling pathway by analyzing the phosphorylation of p65 and IκBα.
Materials:
-
Macrophage cell line
-
6-well cell culture plates
-
Butanoic acid derivative
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed macrophages in 6-well plates and treat with the butanoic acid derivative and LPS as described in Protocol 1.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH or β-actin as a loading control.
Protocol 3: Histone Deacetylase (HDAC) Activity Assay
This protocol outlines a fluorometric assay to determine the inhibitory effect of butanoic acid derivatives on HDAC activity.
Materials:
-
Recombinant human HDAC isoforms or nuclear extracts from cells
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction)
-
Butanoic acid derivative
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the butanoic acid derivative in HDAC assay buffer. Prepare working solutions of the HDAC enzyme and substrate.
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the butanoic acid derivative dilution (or vehicle control), and the diluted HDAC enzyme solution.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[13]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate. Incubate at room temperature for 15 minutes.[13]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the butanoic acid derivative relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows involved in the investigation of the anti-inflammatory properties of butanoic acid derivatives.
References
- 1. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models [mdpi.com]
- 2. Tributyrin alleviates gut microbiota dysbiosis to repair intestinal damage in antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis | MDPI [mdpi.com]
- 4. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate and tributyrin reduce LPS-induced inflammatory cytokine production from human visceral fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
- 12. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes: Targeting the PI3K/AKT/mTOR Pathway in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation and hyperactivation are hallmarks of many human cancers, making it a highly attractive target for the development of novel anticancer agents.[4][5][6][7] Oncogenic activation of this pathway can occur through various mechanisms, such as mutations in the genes encoding PI3K catalytic subunits (e.g., PIK3CA), loss of the tumor suppressor PTEN, or amplification of AKT.[4][6] These alterations lead to uncontrolled cell growth and resistance to apoptosis, contributing to tumor progression.[6][7]
These application notes provide an overview of strategies for targeting the PI3K/AKT/mTOR pathway, quantitative data on representative inhibitors, and detailed protocols for key experimental assays used to evaluate the efficacy of these targeted therapies.
Data Presentation: Inhibitors of the PI3K/AKT/mTOR Pathway
A major focus of drug development has been the creation of small molecule inhibitors that target key nodes within this pathway.[8] These inhibitors can be broadly categorized as pan-PI3K inhibitors, isoform-specific PI3K inhibitors, AKT inhibitors, mTOR inhibitors (mTORC1/2), and dual PI3K/mTOR inhibitors.[5] The choice of inhibitor often depends on the specific genetic makeup of the tumor. For instance, tumors with PIK3CA mutations may be particularly sensitive to PI3Kα inhibitors, while those with PTEN loss might respond better to inhibitors targeting p110β.[5]
The following table summarizes the inhibitory concentrations (IC50) of several representative compounds against their primary targets, providing a quantitative basis for comparison.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| GDC-0941 | Pan-PI3K | 3 | 33 | 3 | 75 | 580 | [9] |
| Alpelisib (BYL719) | PI3Kα-specific | 5 | 1,156 | 290 | 250 | - | |
| Idelalisib | PI3Kδ-specific | 8,600 | 4,000 | 2.5 | 2,100 | - | |
| NVP-BEZ235 | Dual PI3K/mTOR | 4 | 75 | 7 | 5 | 20.7 | [9][] |
| AZD8055 | mTORC1/2 | >10,000 | >10,000 | >10,000 | >10,000 | 0.8 | [11] |
| PKI-587 | Dual PI3K/mTOR | 0.4 | - | - | - | 1.6 | [] |
Signaling Pathway and Experimental Workflow Visualization
To understand the mechanism of action of these inhibitors, it is essential to visualize both the biological pathway and the experimental process for drug evaluation.
digraph "PI3K_AKT_mTOR_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal, color="#5F6368"];
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
PTEN [label="PTEN", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"];
AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"];
S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"];
FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
Survival [label="Cell Survival", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
RTK -> PI3K [color="#34A853"];
PI3K -> PIP3 [label=" P", style=dashed, color="#34A853"];
PIP2 -> PIP3 [style=invis];
PTEN -> PIP3 [arrowhead=tee, label="| Dephosphorylates", color="#EA4335"];
PIP3 -> PDK1 [color="#34A853"];
PDK1 -> AKT [color="#34A853"];
mTORC2 -> AKT [label=" Full\nActivation", color="#34A853"];
AKT -> mTORC1 [color="#34A853"];
AKT -> Survival [arrowhead=tee, label="| Inhibits Apoptosis", color="#34A853"];
mTORC1 -> S6K [color="#34A853"];
mTORC1 -> FourEBP1 [arrowhead=tee, color="#EA4335"];
S6K -> Proliferation [color="#34A853"];
FourEBP1 -> Proliferation [style=invis];
// Invisible edges for alignment
subgraph {
rank=same;
PIP2; PIP3;
}
}
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. books.rsc.org [books.rsc.org]
- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
Synthetic Pathway Overview
The synthesis of this compound can be achieved via a two-step process:
-
Williamson Ether Synthesis: Reaction of 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenol with ethyl 4-bromobutyrate in the presence of a base to form the intermediate ester, ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Question: Why is the yield of the Williamson ether synthesis step consistently low?
Answer: Low yields in this step can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide.
-
Side Reactions: The primary competing reaction is the elimination of HBr from ethyl 4-bromobutyrate, which is promoted by strong, sterically hindered bases.
-
Solution: Use a non-hindered base. Also, ensure the reaction temperature is not excessively high, as this can favor elimination.
-
-
Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.
-
Solution: Use freshly purified reagents and anhydrous solvents. Moisture is particularly detrimental to the reaction.[3]
-
-
Reaction Time and Temperature: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A moderate increase in temperature may also be beneficial, but be mindful of promoting side reactions. Typical Williamson ether syntheses are conducted at 50 to 100 °C for 1 to 8 hours.[4]
-
Question: How can I minimize the formation of impurities during the synthesis?
Answer: Impurity formation is a common challenge. Key strategies to minimize them include:
-
O- vs. C-Alkylation: While O-alkylation is generally favored with phenoxides, some C-alkylation on the aromatic ring can occur.
-
Solution: The choice of solvent can influence the selectivity. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.
-
-
Dialkylation: The secondary alcohol on the hydroxyethyl group could potentially be alkylated.
-
Solution: The phenolic hydroxyl is significantly more acidic and will be preferentially deprotonated and alkylated. Using a molar equivalent of the base and alkylating agent relative to the phenol will minimize this.
-
-
Hydrolysis of the Alkylating Agent: Ethyl 4-bromobutyrate can be hydrolyzed under basic conditions.
-
Solution: Ensure anhydrous conditions and consider adding the base portion-wise to the reaction mixture.
-
Question: The final product is difficult to purify. What are the recommended purification methods?
Answer: The carboxylic acid product can be purified by the following methods:
-
Acid-Base Extraction: After hydrolysis, the reaction mixture will be basic.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials or non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.
-
The precipitated product can then be collected by filtration.
-
-
Recrystallization: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture).
-
Column Chromatography: If the above methods do not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the Williamson ether synthesis step?
A1: The optimal base depends on the specific reaction conditions and the desired reactivity.
-
Potassium Carbonate (K₂CO₃): A milder base, often used in polar aprotic solvents like DMF or acetonitrile. It is generally effective and can minimize some side reactions.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation of the phenol. It should be used in an anhydrous aprotic solvent like THF or DMF.[1]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that can be used, but the presence of water from aqueous solutions can lead to side reactions.
Q2: Which solvent is recommended for the first step?
A2: Polar aprotic solvents are generally preferred as they can accelerate S(_N)2 reactions.
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve a wide range of reactants.
-
Acetonitrile (CH₃CN): Another good option, though typically less polar than DMF.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can also be used.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Ethyl 4-bromobutyrate: is a lachrymator and should be handled in a well-ventilated fume hood.
-
Strong Bases (e.g., NaH, NaOH, KOH): are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Sodium hydride is also flammable and reacts violently with water.
-
Solvents (e.g., DMF): can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield of the Williamson ether synthesis step. Note: This data is representative and may not reflect the actual results for this specific synthesis.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 6 | 75 |
| NaH | DMF | 25 | 4 | 90 |
| NaOH | Ethanol | 78 | 8 | 65 |
Table 2: Effect of Solvent on Yield (using K₂CO₃ as base)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 80 | 6 | 75 |
| Acetonitrile | 80 | 6 | 70 |
| Acetone | 56 | 12 | 55 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate
-
To a solution of 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-bromobutyrate (1.2 eq) dropwise to the reaction mixture.[5]
-
Heat the reaction to 80°C and monitor its progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
References
Technical Support Center: Synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
This technical support center provides troubleshooting guidance for common side reactions and challenges encountered during the synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is producing a dark-colored, tar-like substance instead of a clean product. What is causing this?
A1: The formation of dark, resinous byproducts during the nitration of phenolic compounds is often due to oxidation of the phenol starting material.[1] Phenols are highly activated and susceptible to oxidation by nitric acid, which can lead to the formation of benzoquinones and other high molecular weight condensation products.[1] To minimize this, use milder reaction conditions, such as dilute nitric acid at a low temperature (e.g., 298 K).[2][3]
Q2: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity?
A2: The hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are strong ortho, para-directors, activating the ring for electrophilic substitution.[2][4] To achieve selective nitration at the desired position (position 5), it is crucial to control the reaction temperature and the concentration of the nitrating agent. Running the reaction at lower temperatures can enhance selectivity.
Q3: My Williamson ether synthesis step has a low yield, and I've identified an alkene byproduct. What is happening?
A3: This is a classic side reaction where the base-catalyzed E2 elimination of the alkylating agent competes with the desired Sₙ2 substitution.[5][6] Your alkoxide, in addition to acting as a nucleophile, is also a base. This is particularly problematic with secondary or sterically hindered alkyl halides.[7][8] Using a more polar aprotic solvent like DMF or DMSO can favor the Sₙ2 pathway.[9]
Q4: Instead of the desired O-alkylation in the Williamson ether synthesis, I am seeing byproducts where the butanoic acid chain is attached directly to the aromatic ring. How can I prevent this?
A4: This side reaction is known as C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring.[5][7][9] The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Q5: During the final reduction of the acetyl group to a hydroxyethyl group, my nitro group is also being reduced. How can I achieve selective reduction?
A5: This is a common challenge in molecules with multiple reducible functional groups.[10] Strong reducing agents or catalytic hydrogenation (e.g., H₂/Pd-C) will often reduce both the ketone and the nitro group.[11] For selective reduction of the ketone in the presence of a nitro group, a milder reagent such as sodium borohydride (NaBH₄) in an alcoholic solvent is typically used. It is crucial to carefully control the temperature and reaction time.
Troubleshooting Guides
Problem 1: Poor Yield and Byproduct Formation in Nitration
-
Symptom: The reaction mixture turns dark brown or black, yielding a sticky solid that is difficult to purify. TLC analysis shows multiple spots.
-
Probable Cause: Oxidation of the phenol ring by the nitrating agent, leading to the formation of benzoquinones and polymeric materials.[1] Over-nitration may also occur if conditions are too harsh.[2]
-
Suggested Solutions:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of nitric acid.
-
Milder Reagents: Use dilute nitric acid instead of concentrated nitric acid.[12]
-
Order of Addition: Add the nitric acid dropwise to the solution of the phenol to avoid localized high concentrations of the nitrating agent.
-
Problem 2: Competing Elimination in Williamson Ether Synthesis
-
Symptom: Low yield of the desired ether product, with the presence of an alkene byproduct derived from the alkyl halide (e.g., 4-bromobutanoic acid derivative).
-
Probable Cause: The phenoxide is acting as a base, promoting an E2 elimination reaction which competes with the desired Sₙ2 nucleophilic substitution.[5][6][8]
-
Suggested Solutions:
-
Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile to favor the Sₙ2 reaction.[6][9]
-
Base Selection: Use a weaker, non-hindered base if possible, such as K₂CO₃ instead of NaH, although this may require higher temperatures.[9]
-
Alkylating Agent: Ensure a primary alkyl halide is used, as secondary and tertiary halides are more prone to elimination.[8]
-
Problem 3: Lack of Chemoselectivity in Ketone Reduction
-
Symptom: The final product is the amino-substituted compound instead of the desired nitro-substituted compound, indicating reduction of the nitro group.
-
Probable Cause: The reducing agent used is not selective for the ketone over the nitro group. Catalytic hydrogenation with H₂/Pd-C, for instance, is highly effective at reducing nitro groups.[11]
-
Suggested Solutions:
-
Selective Reagents: Use sodium borohydride (NaBH₄) in methanol or ethanol. This reagent is generally selective for carbonyls in the presence of nitro groups.
-
Reaction Conditions: Perform the reduction at low temperatures (e.g., 0 °C) to minimize the risk of reducing the nitro group.
-
Alternative Reagents: Other mild reagents like tin(II) chloride (SnCl₂) or iron in acidic conditions are known to be selective for nitro group reduction and should be avoided for this step.[11][13]
-
Summary of Key Reaction Parameters
| Synthetic Step | Potential Side Reaction | Key Parameters to Control | Recommended Conditions / Reagents |
| Nitration | Oxidation of Phenol Ring | Temperature, Reagent Concentration | Dilute HNO₃, Low Temperature (0-5 °C)[2][12] |
| Over-nitration | Stoichiometry, Temperature | Use of 1 equivalent of nitrating agent | |
| Williamson Ether Synthesis | E2 Elimination | Solvent, Base, Alkyl Halide Structure | Polar aprotic solvent (e.g., DMF), Primary alkyl halide[6][8][9] |
| C-Alkylation | Solvent, Counter-ion | Polar aprotic solvent to favor O-alkylation[9] | |
| Ketone Reduction | Nitro Group Reduction | Choice of Reducing Agent, Temperature | Sodium Borohydride (NaBH₄) in EtOH/MeOH, Low Temperature (0 °C)[13] |
| Carboxylic Acid Reduction | Choice of Reducing Agent | Avoid strong hydrides like LiAlH₄ |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized based on laboratory results.
Step 1: Nitration of 4-hydroxy-3-methoxyacetophenone
-
Dissolve 4-hydroxy-3-methoxyacetophenone in glacial acetic acid and cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of dilute nitric acid (1 equivalent) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate (4-acetyl-2-methoxy-5-nitrophenol), wash with cold water until neutral, and dry under vacuum.
Step 2: Williamson Ether Synthesis
-
To a solution of 4-acetyl-2-methoxy-5-nitrophenol in a polar aprotic solvent (e.g., DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add ethyl 4-bromobutanoate (1.1 equivalents) and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC. After completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate.
-
Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Step 3: Selective Reduction of the Ketone
-
Dissolve the product from the previous step, 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoic acid, in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding acetone, followed by acidification with dilute HCl (e.g., 1 M) to pH ~3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visualizations
Caption: Main synthetic pathway for the target molecule.
Caption: Competing reactions in the Williamson ether synthesis.
Caption: Decision workflow for selective reduction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. allen.in [allen.in]
- 4. savemyexams.com [savemyexams.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid from a Solid Support
Welcome to the technical support center for the optimization of cleavage of molecules attached to a solid support via the 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid linker. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and clean cleavage for their downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: It is a photolabile linker, also known as a "Hydroxyethyl photolinker," used in solid-phase synthesis.[1] Its structure contains an o-nitrobenzyl moiety, which allows for the cleavage of the attached molecule from the solid support upon exposure to UV light.[2][3][4][5] This linker is particularly useful for the preparation and release of carboxylic acids.[6]
Q2: What is the mechanism of cleavage?
A2: The cleavage mechanism is based on the photochemistry of the o-nitrobenzyl group. Upon irradiation with UV light, typically in the range of 340-365 nm, the linker undergoes an intramolecular rearrangement, leading to the release of the attached molecule.[2][3][4][5]
Q3: What are the general conditions for cleavage?
A3: Cleavage is achieved by irradiating the solid support-bound substrate with UV light. The choice of solvent, irradiation time, and wavelength are critical parameters that can influence the cleavage efficiency. The process is generally considered mild and orthogonal to many chemical reagents.
Q4: What are the expected byproducts of the cleavage reaction?
A4: The cleavage of o-nitrobenzyl-based linkers results in the formation of a nitroso-aldehyde or ketone byproduct which remains on the solid support. The released molecule will have a carboxylic acid terminus.
Troubleshooting Guide
This section addresses common issues encountered during the photocleavage of molecules from the solid support.
Issue 1: Low or No Cleavage Yield
| Possible Cause | Suggested Solution |
| Insufficient Irradiation Time or Power | - Increase the irradiation time in increments (e.g., 1-2 hours) and re-analyze for cleavage. - Ensure the UV lamp is functioning correctly and providing the specified power output. - Reduce the distance between the light source and the reaction vessel. |
| Incorrect Wavelength | - Verify that the wavelength of the UV source is within the optimal range for o-nitrobenzyl cleavage (typically 340-365 nm).[2][3][4][5] |
| Poor Light Penetration | - If using a larger scale, ensure the reaction mixture is adequately agitated or tumbled to expose all the resin beads to the light source. - For dense resins, consider using a vessel with a larger surface area to create a thinner layer of resin. - Cleavage from a solid support can be slower than in solution due to light scattering by the resin.[4] |
| Incomplete Synthesis | - Before cleavage, perform a test cleavage on a small amount of resin and analyze the supernatant by mass spectrometry to confirm the presence of the desired product. |
| Degradation of the Linker | - Ensure the linker has been stored correctly, protected from light and moisture. |
Issue 2: Incomplete Cleavage
| Possible Cause | Suggested Solution |
| Shadowing Effect of the Resin | - As mentioned above, ensure thorough mixing during irradiation. - Consider performing the cleavage in multiple, shorter irradiation cycles with mixing in between. |
| Solvent Incompatibility | - The choice of solvent can affect the swelling of the resin and the efficiency of cleavage. - Test a range of solvents that are compatible with your molecule and allow for good resin swelling (e.g., methanol, dioxane, aqueous buffers).[4] |
Issue 3: Degradation of the Cleaved Product
| Possible Cause | Suggested Solution |
| Photosensitivity of the Product | - If your target molecule is also sensitive to UV light, reduce the irradiation time and/or the power of the UV source. - Consider using a filter to narrow the wavelength range to the minimum required for linker cleavage. |
| Side Reactions | - Side reactions can be promoted by basic pH. Consider performing the cleavage in a neutral or slightly acidic buffer. - If your molecule contains sensitive functional groups, the inclusion of scavengers may be necessary, although this is less common for photocleavage than for acid-mediated cleavage. |
Data Presentation: Representative Cleavage Conditions
Table 1: Effect of Irradiation Time on Cleavage Efficiency of a Support-Bound o-Nitrobenzyl Linker
| Irradiation Time (hours) | Approximate Cleavage Yield (%) | Wavelength (nm) | Reference |
| 1 | Incomplete | 365 | [4] |
| 3 | ~95 | 365 | [4] |
This data is for a different o-nitrobenzyl linker and should be used as a general guideline.
Table 2: Cleavage Efficiency of an o-Nitrobenzyl Linker from a Solid Support
| Linker Type | Wavelength (nm) | Approximate Cleavage Yield (%) | Reference |
| 2-Nitrobenzyl | 340 | ~80 | [2][3] |
This data represents cleavage from an immobilized DNA molecule and may vary for other substrates.
Experimental Protocols
Protocol 1: General Procedure for Photocleavage
-
Resin Preparation:
-
Swell the resin-bound substrate in a suitable solvent (e.g., methanol, dioxane, or an aqueous buffer) for at least 30 minutes.
-
Transfer the swollen resin to a quartz or borosilicate glass reaction vessel.
-
-
Irradiation:
-
Place the reaction vessel at a fixed distance from a UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the 365 nm wavelength).
-
Irradiate the sample for an initial period of 1-3 hours. Ensure the resin is kept in suspension by gentle agitation or periodic swirling.
-
-
Product Collection:
-
After irradiation, filter the resin and collect the supernatant containing the cleaved product.
-
Wash the resin with a fresh portion of the cleavage solvent and combine the filtrates.
-
-
Analysis:
-
Analyze a small aliquot of the combined filtrate by a suitable method (e.g., HPLC, LC-MS) to determine the extent of cleavage.
-
If cleavage is incomplete, the resin can be subjected to further irradiation.
-
-
Work-up:
-
Remove the solvent from the combined filtrates under reduced pressure to obtain the crude product.
-
Purify the product as required by your experimental workflow.
-
Mandatory Visualizations
Caption: Experimental workflow for the photocleavage of a molecule from a solid support.
References
- 1. scbt.com [scbt.com]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Preventing degradation of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on available data, the optimal storage conditions are designed to protect the compound from light, moisture, and atmospheric oxygen. The compound is known to be light-sensitive and should be stored accordingly. Conflicting temperature recommendations exist across different suppliers, ranging from -20°C to below +30°C.[1][2][3][4] For long-term storage and to minimize the risk of degradation, it is recommended to store the compound at -20°C , in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[4]
Q2: Why is there a discrepancy in the recommended storage temperatures from different suppliers?
A2: The variation in recommended storage temperatures may be due to the intended length of storage or the purity of the material being supplied. For short-term storage, refrigeration (0-8°C) may be sufficient.[1] However, for long-term stability and to slow down potential degradation pathways, sub-zero temperatures (-20°C) are advisable.[4] Storage below +30°C is a more general guideline for solids and may not be optimal for preserving the long-term integrity of this specific, sensitive molecule.[2][3]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this molecule are not extensively published, based on its chemical structure which includes a nitrophenoxy moiety, a butanoic acid chain, and a hydroxyethyl group, the following degradation pathways are likely:
-
Photodegradation: The nitroaromatic group makes the compound susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] This is consistent with its use as a photolabile linker.[2][3][7]
-
Hydrolysis: The ether linkage and the carboxylic acid ester (if the compound were in its ester form) are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[8][9]
-
Oxidation: The phenoxy group and the secondary alcohol (hydroxyethyl group) can be susceptible to oxidation.[10] The presence of oxygen can facilitate these reactions.
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from its typical white to yellow solid/powder form.[1] Any significant deviation from the initial appearance should be investigated. For a more definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR should be employed to check for the presence of impurities or degradation products.
Q5: How can I analytically monitor the stability of the compound?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common approach to monitor the purity and degradation of the compound.[11] The method should be validated to ensure it can separate the intact compound from any potential degradation products.[12] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in their structural elucidation.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule.[14]
Troubleshooting Guide
If you suspect degradation of your stored this compound, follow this troubleshooting guide.
Table 1: Troubleshooting Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., darkening, yellowing) | Photodegradation or Oxidation | 1. Verify that the compound has been consistently stored protected from light. 2. Ensure the container is properly sealed and was flushed with an inert gas. 3. Analyze a sample using HPLC to quantify the purity and identify potential degradation products. |
| Decreased purity observed by HPLC | Multiple degradation pathways (hydrolysis, oxidation, photolysis) | 1. Review storage conditions: temperature, light exposure, and atmosphere. 2. If stored in solution, consider the pH and potential for hydrolysis. 3. If possible, use LC-MS to identify the masses of the degradation products to infer the degradation pathway. |
| Inconsistent experimental results | Degradation of the starting material | 1. Re-analyze the purity of the stored compound before use. 2. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended optimal conditions (-20°C, inert atmosphere, protected from light). |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.[15][16]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve a known amount in the solvent for analysis.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
The HPLC method should be capable of separating the parent compound from its degradation products. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile/methanol containing 0.1% formic acid or trifluoroacetic acid.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the compound under each stress condition.
-
If available, use LC-MS to obtain the mass-to-charge ratio of the degradation products to help in their identification.
-
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State | 60°C | 48 hours |
| Photolytic | ICH Q1B | As per guidelines | As per guidelines |
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid | 175281-76-2 [chemicalbook.com]
- 4. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, 175281-76-2 | BroadPharm [broadpharm.com]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. researchgate.net [researchgate.net]
- 12. ajpsonline.com [ajpsonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: HPLC Analysis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of this compound?
A1: The most frequent challenges include poor peak shape (tailing or fronting), retention time shifts, poor resolution, low sensitivity, and the appearance of extraneous peaks due to sample degradation. Given the compound's structure, which includes a carboxylic acid, a phenolic ether, a nitro group, and a secondary alcohol, these issues often relate to mobile phase pH, column interactions, and compound stability.
Q2: How does the mobile phase pH affect the analysis of this compound?
A2: The mobile phase pH is a critical parameter. The compound has a predicted pKa of approximately 4.54 due to its carboxylic acid group.[1][2] To ensure good peak shape and reproducible retention, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase HPLC, a mobile phase pH of around 2.5 is often a good starting point to suppress the ionization of the carboxylic acid, leading to better retention and symmetrical peaks.
Q3: I am observing significant peak tailing. What are the likely causes and solutions?
A3: Peak tailing is common for acidic compounds like this one. The primary causes are typically secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For phenolic and acidic compounds, strong interactions with residual silanol groups on silica-based columns are a frequent cause. Other factors include improper mobile phase pH, column contamination, or column overloading. Using a base-deactivated column or adjusting the mobile phase pH can often resolve this.
Q4: My analyte's retention time is drifting between injections. What should I investigate?
A4: Retention time drift can be caused by several factors. Common causes include insufficient column equilibration time, changes in mobile phase composition (e.g., evaporation of the organic solvent), temperature fluctuations, or column contamination.[1] Ensure the column is thoroughly equilibrated with the mobile phase, the mobile phase is freshly prepared and degassed, and the column temperature is controlled using a column oven.
Q5: I am seeing extra peaks in my chromatogram that are not present in my standard. What could be their origin?
A5: Extra peaks often indicate sample degradation. This compound is described as a "photolabile linker," which suggests it is sensitive to light.[1][3] Exposure of the sample or standards to light can cause photodegradation. Other potential causes of degradation include hydrolysis under acidic or basic conditions, or oxidation. It is crucial to prepare samples fresh, protect them from light, and use HPLC-grade solvents to minimize impurities.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The compound has a pKa of ~4.54.[1][2] If the mobile phase pH is close to this value, both ionized and non-ionized forms will exist, leading to peak distortion. Solution: Adjust the mobile phase pH to ≤ 2.5 by adding a small amount of an acid like formic acid or phosphoric acid. This will ensure the carboxylic acid is fully protonated. |
| Secondary Silanol Interactions | Residual silanol groups on the silica packing can interact with the polar functional groups of the analyte, causing tailing. Solution: Use a base-deactivated (end-capped) C18 column. Alternatively, add a competing agent like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%), though this may not be suitable for MS detection. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Problem 2: Retention Time Drifting
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | The column needs to be fully equilibrated with the mobile phase for stable retention times. Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. |
| Mobile Phase Composition Change | Evaporation of the more volatile organic component of the mobile phase can alter its composition and affect retention. Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C). |
| Column Contamination | Accumulation of strongly retained impurities from the sample can alter the stationary phase. Solution: Use a guard column and/or implement a sample clean-up procedure. Flush the column with a strong solvent after each analytical run. |
Problem 3: Poor Resolution
| Possible Cause | Troubleshooting Steps |
| Inadequate Separation Efficiency | The column may not be providing enough theoretical plates for the separation. Solution: Use a longer column, a column with a smaller particle size, or optimize the flow rate. |
| Mobile Phase Composition Not Optimized | The ratio of organic solvent to aqueous buffer may not be optimal for separating the analyte from impurities. Solution: Adjust the mobile phase composition. If using isocratic elution, try different ratios. If using a gradient, adjust the gradient slope. |
| Incorrect Column Chemistry | A standard C18 column might not be ideal. Solution: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions with the aromatic and polar parts of the molecule. |
Problem 4: Appearance of Degradation Peaks
| Possible Cause | Troubleshooting Steps |
| Photodegradation | The compound is a photolabile linker and is susceptible to degradation upon exposure to light.[1][3] Solution: Prepare samples in amber vials and protect them from light. Use a UV-protective cover for the autosampler tray if possible. |
| Hydrolysis | The ether linkage or other functional groups may be susceptible to hydrolysis, especially under harsh pH conditions. Solution: Maintain the mobile phase pH within a stable range (e.g., 2.5-7). Avoid prolonged storage of the sample in acidic or basic solutions. |
| Oxidative Degradation | The phenolic moiety could be susceptible to oxidation. Solution: Degas the mobile phase thoroughly to remove dissolved oxygen. Prepare samples fresh and consider adding an antioxidant if stability issues persist. |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound. This is a starting point and may require optimization.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid.
-
Standard: Certified reference standard of this compound.
2. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 280 nm (based on typical absorbance for nitrophenolic compounds) |
3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in an amber volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve the desired concentrations for the calibration curve.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A general experimental workflow for HPLC analysis.
References
Challenges in scaling up 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid production
Technical Support Center: 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered by researchers and process chemists.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this molecule?
A1: The most industrially viable route is a two-step synthesis. It begins with a Williamson ether synthesis between 4-(1-hydroxyethyl)-2-methoxy-5-nitrophenol and a suitable 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate), followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. This route is generally preferred for its high convergence and use of readily available starting materials.
Q2: What are the critical process parameters for the initial Williamson ether synthesis step?
A2: The critical parameters are the choice of base, solvent, and reaction temperature. A moderately strong but non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to deprotonate the phenol without hydrolyzing the ester. Polar aprotic solvents such as DMF or acetonitrile are effective at solvating the reactants. Temperature control is crucial; running the reaction at a moderate temperature (e.g., 60-80 °C) typically provides a good balance between reaction rate and impurity formation.
Q3: How can I minimize the formation of the dimeric ether impurity during synthesis?
A3: Dimerization, where the hydroxyethyl group of one molecule reacts with another, can be a significant side reaction if the secondary alcohol is deprotonated. To minimize this, ensure you use a base that is selective for the more acidic phenolic proton, such as K₂CO₃. Adding the alkylating agent (ethyl 4-bromobutanoate) before or concurrently with the base can also help ensure it reacts with the phenoxide before any significant concentration of the deprotonated secondary alcohol can form.
Q4: What is the best method for purifying the final product on a multi-gram scale?
A4: For scalable purification, crystallization is the preferred method over chromatographic techniques. The final acid product is typically a solid. A robust crystallization process can be developed by performing solvent screening. Common solvent systems for molecules with both polar (acid, alcohol) and non-polar (aromatic ring) functionality include isopropanol/water, ethanol/heptane, or ethyl acetate/hexane mixtures. Anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent (anti-solvent) is added to induce precipitation, is often highly effective.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Deprotonation | Check the pH of the reaction mixture after base addition (if aqueous compatible) or analyze a sample by TLC/LCMS to see a high ratio of starting phenol. | Use a stronger base (e.g., Cs₂CO₃) or ensure the current base (K₂CO₃) is anhydrous and of high purity. Increase the equivalents of base from 1.1 to 1.5 eq. |
| Starting Material Degradation | The reaction mixture appears dark or tarry. TLC/LCMS analysis shows multiple unidentified spots/peaks. | Lower the reaction temperature from 80 °C to 60 °C and increase the reaction time. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Competitive O-Alkylation | Isolate and characterize the main byproduct. An impurity with double the molecular weight may indicate dimerization. | Add the base slowly to a mixture of the phenol and the alkylating agent to keep the concentration of the free phenoxide low. |
Problem 2: Incomplete Saponification or Product Degradation (Step 2)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Hydrolysis | HPLC analysis of the crude product shows a significant peak corresponding to the ethyl ester intermediate. | Increase the amount of NaOH (from 2 to 3 equivalents) and/or the reaction temperature (e.g., from 40 °C to 60 °C). Adding a co-solvent like THF or methanol can improve solubility and reaction rate. |
| Formation of Impurities | The appearance of new, unidentified peaks in the HPLC chromatogram post-reaction. The product may appear discolored. | The nitro group can be sensitive to strongly basic conditions at elevated temperatures. Perform the saponification at a lower temperature (e.g., room temperature to 40 °C) for a longer duration. Ensure a thorough inert gas purge to remove oxygen. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate
-
Reactor Setup: Charge a 1 L jacketed glass reactor with 4-(1-hydroxyethyl)-2-methoxy-5-nitrophenol (1.0 eq, 50.0 g), anhydrous potassium carbonate (1.5 eq, 48.5 g), and dimethylformamide (DMF, 500 mL).
-
Reagent Addition: Begin stirring under a nitrogen atmosphere. Add ethyl 4-bromobutanoate (1.2 eq, 41.5 mL) via a syringe pump over 30 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting phenol is consumed (<2%).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (1.5 L) and stir for 30 minutes.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) followed by brine (1 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, typically as a viscous oil. The product can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Saponification to Yield the Final Acid
-
Reactor Setup: Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF, 300 mL) and methanol (100 mL) in a 1 L reactor.
-
Hydrolysis: Add a solution of sodium hydroxide (2.5 eq, 23.4 g) in water (200 mL).
-
Reaction: Stir the mixture at 40 °C for 4-6 hours. Monitor by HPLC until the ester peak is <1%.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Acidification: Dilute the remaining aqueous solution with water (300 mL) and cool in an ice bath. Slowly add 3N HCl until the pH of the solution is ~2-3. A precipitate should form.
-
Isolation: Stir the slurry for 1 hour in the ice bath, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 100 mL). Recrystallize the crude solid from an isopropanol/water mixture to yield the final product as a pale yellow solid.
Visualized Workflows and Pathways
Caption: A typical two-step synthetic route.
Technical Support Center: Synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This compound is notably used as a photolabile linker for the preparation of carboxylic acids.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My initial Williamson ether synthesis step results in a low yield with significant amounts of unreacted phenol starting material. What are the likely causes and solutions?
A1: This issue typically points to incomplete deprotonation of the phenol or suboptimal reaction conditions for the SN2 reaction.
-
Potential Causes:
-
Insufficiently Strong Base: The basicity of the chosen base may be inadequate to fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the required nucleophile.
-
Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Solvent Choice: Protic solvents can solvate the alkoxide nucleophile, reducing its reactivity.[4]
-
-
Recommended Solutions:
-
Base Selection: For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often used.[5] For more robust deprotonation, consider a stronger base like sodium hydride (NaH).
-
Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to enhance the reaction rate.[4]
-
Optimize Conditions: Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Q2: I am observing an alkene as a major byproduct. How can I minimize this elimination reaction?
A2: The formation of an alkene suggests a competing E2 elimination reaction is occurring alongside the desired SN2 Williamson ether synthesis.[6]
-
Potential Causes:
-
Recommended Solutions:
-
Reagent Choice: Ensure the alkyl halide used is primary. For the synthesis of the target molecule, a 4-halobutanoic acid derivative is used, which involves a primary halide, minimizing this issue. However, if side reactions on other parts of the molecule are a concern, this is a key principle to remember.
-
Base Selection: Use a non-bulky base to favor the SN2 pathway.
-
Q3: During the reduction of the acetyl group to a hydroxyethyl group, I'm also seeing reduction of the nitro group. How can I achieve selective reduction?
A3: The nitro group is susceptible to reduction by various reagents.[8][9][10] Achieving selectivity requires a careful choice of the reducing agent and reaction conditions.
-
Potential Causes:
-
Overly Strong Reducing Agent: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both ketones and nitro groups.[11]
-
Catalytic Hydrogenation: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is very effective at reducing nitro groups and may also reduce the ketone.[8][11]
-
-
Recommended Solutions:
-
Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally the preferred reagent for selectively reducing ketones and aldehydes in the presence of nitro groups, as it is typically not strong enough to reduce the nitro functionality under standard conditions.
-
Control Reaction Conditions: When using any reducing agent, perform the reaction at a low temperature (e.g., 0 °C) and carefully monitor the progress to avoid over-reduction.
-
Q4: My final product has a persistent yellow or brown color. What causes this and how can I purify it?
A4: The color is likely due to residual nitroaromatic impurities or degradation products.
-
Potential Causes:
-
Recommended Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon to adsorb colored impurities, followed by filtration.[12]
-
Recrystallization: This is a highly effective method for purifying solid compounds and removing colored impurities. Experiment with different solvent systems (e.g., ethanol/water, toluene) to find optimal conditions.[13]
-
Acid-Base Extraction: A thorough acid-base extraction can help remove many impurities, although it may not remove other colored nitro compounds with similar acidity.[12][13][14]
-
Q5: What are the most effective general purification techniques for the final carboxylic acid product?
A5: A multi-step purification strategy is often most effective for achieving high purity.
-
Recommended Techniques:
-
Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids.[13][14] It effectively separates the acidic product from neutral and basic impurities. The acid is extracted into an aqueous base, the aqueous layer is washed, and then the pure acid is precipitated by acidification and extracted back into an organic solvent.[12]
-
Recrystallization: As the final product is a solid, recrystallization from an appropriate solvent is an excellent method for achieving high purity.[13]
-
Chromatography: If impurities persist, column chromatography may be necessary. For a polar molecule like this, reversed-phase chromatography (C18 silica) is often more effective than normal phase.[15]
-
Anion Exchange Resins: For difficult separations, solid-phase extraction using an anion exchange resin can isolate the carboxylic acid.[16]
-
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity by HPLC/NMR | Incomplete reaction; Presence of multiple side products. | Optimize reaction time, temperature, and stoichiometry for each step. Purify intermediates before proceeding to the next step. |
| Presence of Unreacted Phenol | Incomplete Williamson ether synthesis. | Use a stronger base (e.g., NaH), a polar aprotic solvent (e.g., DMF), and ensure sufficient reaction time/temperature.[4][5] |
| Presence of Unreacted Ketone | Incomplete reduction of the acetyl group. | Increase equivalents of NaBH₄, extend reaction time at low temperature, and verify the reagent's activity. |
| Presence of Amino Group (from NO₂) | Over-reduction of the nitro group. | Use a milder reducing agent like NaBH₄ instead of LiAlH₄ or catalytic hydrogenation.[11] Maintain low reaction temperatures. |
| Product Fails to Crystallize | Presence of oily impurities; Incorrect solvent choice. | Purify the crude product first using acid-base extraction or column chromatography. Perform a systematic solvent screen for recrystallization. |
| Poor Separation in Chromatography | Incorrect choice of stationary or mobile phase. | For this polar carboxylic acid, try reversed-phase (C18) flash chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA.[15] |
Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Carboxylic Acid Purification
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH, 1M). Repeat the extraction 2-3 times. Combine the aqueous layers.[12][13]
-
Wash: Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the product precipitates out and the pH is well below the pKa of the carboxylic acid (typically pH < 2).
-
Product Extraction: Extract the purified carboxylic acid from the acidified aqueous solution using a fresh organic solvent (2-3 times).
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[12]
Protocol 2: Recrystallization of the Final Product
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar molecules include ethanol, methanol, water, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Visualizations
Caption: A potential workflow for the multi-step synthesis of the target molecule.
Caption: Troubleshooting logic for the Williamson ether synthesis step.
Caption: Recommended workflow for the purification of the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. teledyneisco.com [teledyneisco.com]
- 16. pubs.acs.org [pubs.acs.org]
Stability of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in various solvents. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a yellow solid that is generally stable under standard ambient conditions (room temperature).[1] However, it is known to be light-sensitive, and appropriate precautions should be taken to protect it from light during storage and handling. For long-term storage, it is recommended to store the compound below +30°C.[1][2]
Q2: I am observing degradation of the compound in my solvent system. What are the potential causes?
Degradation of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light and oxygen. The molecule contains several functional groups susceptible to degradation, such as an ether linkage, a nitro group, a secondary alcohol, and a carboxylic acid.
Potential Degradation Pathways:
-
Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions. The carboxylic acid can also react under certain conditions.
-
Oxidation: The secondary alcohol and the aromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
-
Photodegradation: The nitroaromatic group makes the compound susceptible to degradation upon exposure to light.
-
Thermolysis: At elevated temperatures, various parts of the molecule may undergo degradation.
Q3: How can I perform a forced degradation study to understand the stability of this compound?
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3] A typical forced degradation study would involve the conditions outlined in the table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | Perform a forced degradation study to identify potential degradants. Ensure proper storage conditions (protection from light, inert atmosphere). |
| Loss of potency or activity | Chemical degradation of the active molecule. | Re-evaluate the solvent system and storage conditions. A stability-indicating analytical method should be used to quantify the parent compound accurately. |
| Color change of the solution | Formation of chromophoric degradation products. | Investigate the nature of the degradants using techniques like LC-MS. Photodegradation of nitroaromatic compounds can often lead to colored byproducts. |
| Precipitation from solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of the compound in the chosen solvent at the experimental concentration. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify the potential degradation pathways and products of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal (Solid) | Dry Heat | 60°C | 48 hours |
| Thermal (Solution) | In Solvent | 60°C | 48 hours |
| Photolytic (Solid) | ICH Q1B | Ambient | - |
| Photolytic (Solution) | ICH Q1B | Ambient | - |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling with 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This versatile molecule, often referred to as a "hydroxyethyl photolinker," is a valuable tool in pharmaceutical and agricultural research, particularly in the synthesis of novel therapeutic agents and for solid-phase peptide synthesis (SPPS).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is primarily used as a photocleavable linker in solid-phase synthesis, particularly for the preparation of carboxylic acids and peptides.[4] Its bioactive properties also make it a subject of interest in pharmaceutical development for targeting specific biological pathways and in agricultural chemistry for creating enhanced crop protection products.[2]
Q2: What are the key functional groups I need to consider when planning a coupling reaction?
A2: The molecule possesses three key functional groups that can participate in or be affected by coupling reactions:
-
Carboxylic Acid: This is the primary site for amide and ester bond formation.
-
Secondary Hydroxyl Group (-CH(OH)CH₃): This alcohol can undergo esterification or may require protection depending on the reaction conditions.
-
Nitroaromatic System: The ortho-nitrobenzyl ether moiety is responsible for the molecule's photolabile nature. While generally stable to many coupling conditions, it can be sensitive to certain reducing agents.
Q3: Is it necessary to protect the secondary hydroxyl group when coupling the carboxylic acid?
A3: Whether to protect the secondary hydroxyl group depends on the chosen coupling method and the nucleophile. For many standard amide coupling reactions using activating agents like HATU or HBTU, the carboxylic acid is selectively activated, and protection of the alcohol may not be necessary. However, for some esterification methods or if harsh conditions are used, protection may be required to prevent side reactions. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is recommended for multi-step syntheses.[5][6]
Q4: What are the typical conditions for photocleavage of this linker?
A4: As an ortho-nitrobenzyl ether derivative, this linker is cleaved by UV irradiation, typically around 365 nm.[7][8] The efficiency of cleavage can be influenced by the solvent, the nature of the attached molecule, and the irradiation time and intensity. Studies on similar o-nitrobenzyl ethers show that cleavage can be quite rapid, with significant decomposition often observed within minutes of exposure to a UV source.[7][8] It is always recommended to optimize the cleavage time for each specific conjugate to ensure complete release while minimizing potential photodamage to the target molecule.
Troubleshooting Guides
Amide Coupling Reactions
This guide addresses common issues encountered when forming an amide bond with the carboxylic acid moiety of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., HATU, HBTU, EDC) and activator (e.g., HOBt, Oxyma).- Ensure anhydrous reaction conditions, as water can quench the activated species. |
| Low nucleophilicity of the amine. | - Use a stronger, non-nucleophilic base (e.g., DIPEA, NMM) to deprotonate the amine salt.- Increase the reaction temperature, but monitor for potential side reactions. | |
| Steric hindrance around the amine or carboxylic acid. | - Switch to a more powerful coupling reagent such as HATU or COMU.- Prolong the reaction time. | |
| Presence of Side Products | Racemization at an adjacent chiral center in the amine. | - Use a racemization-suppressing additive like HOBt or Oxyma.- Perform the reaction at a lower temperature (e.g., 0 °C). |
| Formation of N-acylurea byproduct (with carbodiimides like EDC/DCC). | - Add HOBt or an equivalent additive to trap the O-acylisourea intermediate.- Purify the product carefully, as the urea byproduct can sometimes be difficult to remove. | |
| Guanidinylation of the amine when using uronium/aminium reagents (e.g., HBTU, HATU). | - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.- Avoid using a large excess of the coupling reagent. | |
| Difficulty in Product Purification | Unreacted starting materials. | - Ensure the reaction goes to completion using TLC or LC-MS monitoring.- Use an excess of the less expensive reagent to drive the reaction to completion. |
| Byproducts from the coupling reagents. | - For EDC, perform an acidic workup to remove the water-soluble urea byproduct.- For phosphonium-based reagents, byproducts are generally water-soluble and can be removed by aqueous extraction. |
Experimental Workflow for a Typical Amide Coupling Reaction
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. [PDF] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. | Semantic Scholar [semanticscholar.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seas.upenn.edu [seas.upenn.edu]
Common pitfalls when using photolabile linkers in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using photolabile linkers in chemical synthesis, drug development, and biological research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete or low-yield photocleavage?
A1: Incomplete photocleavage is a frequent issue. Several factors can contribute to this problem:
-
Insufficient UV Exposure: The total dose of UV light (a product of intensity and time) may be inadequate to cleave the linker population. It is crucial to optimize the irradiation time.[1]
-
Incorrect Wavelength: The wavelength of the UV source must overlap with the absorption maximum (λmax) of the photolabile linker for efficient excitation.[1][2] Using a light source with a mismatched wavelength will result in poor cleavage efficiency.
-
Low Quantum Yield: The quantum yield (Φ) of a photolabile linker represents the efficiency of a photochemical reaction. Linkers with inherently low quantum yields will require more light energy for cleavage.[1][3][4]
-
Solvent Effects: The polarity and viscosity of the solvent can influence the photocleavage process.[5][6][7] For instance, the degradation of riboflavin is promoted by the polarity of the medium.[5]
-
Quenching: The presence of quenching agents in the reaction mixture can deactivate the excited state of the photolabile linker, thus preventing cleavage.[8][9] Molecular oxygen is a common quencher, so degassing the solvent can sometimes improve results.[1]
-
Microenvironment Effects: In systems like hydrogels, the local environment can significantly impact the rate of photolysis.[10][11][12][13]
Q2: What types of side reactions can occur during photocleavage, and how can they be minimized?
A2: Undesired side reactions can compete with the intended photocleavage, leading to byproducts and reduced yield of the desired molecule.
-
Reactions with Solvent or Solutes: The excited linker or its cleavage byproducts can react with components in the reaction mixture, especially nucleophiles like amines and thiols.[14] For example, the photolysis of α-methyl-6-nitroveratryl-based linkers in the presence of amines can lead to a complexity of products.[14]
-
Secondary Photochemical Reactions: The photoproducts themselves may be photosensitive and undergo further reactions upon UV irradiation, leading to degradation or the formation of new impurities.[1]
-
Oxidative Damage: For biological samples, UV irradiation, particularly at shorter wavelengths, can cause oxidative stress and damage to sensitive molecules.[15]
To minimize side reactions:
-
Use a Monochromatic Light Source: Employing a light source that emits a narrow range of wavelengths can help avoid the excitation of other chromophores in the system.[1]
-
Optimize pH: The pH of the medium can influence the rate of side reactions. For some linkers, a slightly acidic pH can reduce undesirable effects.[14]
-
Add Scavengers: In some cases, adding scavengers can help to trap reactive intermediates and prevent side reactions.
-
Degas the Solvent: Removing dissolved oxygen can mitigate quenching and oxidative side reactions.[1]
-
Use Longer Wavelengths: When possible, select photolabile linkers that can be cleaved with longer wavelength UV-A light, which is generally less damaging to biological samples.[1][16]
Q3: How does the choice of photolabile linker affect my experiment?
A3: The selection of a photolabile linker is critical and should be based on the specific requirements of your application. Key factors to consider include:
-
Cleavage Wavelength: The excitation wavelength should be compatible with your experimental setup and any other light-sensitive components in your system.[17]
-
Quantum Yield: A higher quantum yield generally leads to more efficient and faster cleavage.[3][4]
-
Cleavage Byproducts: The byproducts of the cleavage reaction should not interfere with your downstream applications or be toxic to biological systems.[18][19]
-
Stability: The linker should be stable under the conditions used for synthesis and purification, and only cleave upon light irradiation.[10][15][20] Some linkers may exhibit hydrolytic instability.[10][11][12][13]
-
Solubility: The linker and its conjugates should be soluble in the desired solvent system.[3][18]
Troubleshooting Guides
Issue: Low or No Cleavage
Caption: Troubleshooting logic for low or no photocleavage.
Issue: Formation of Side Products
Caption: Workflow for minimizing side product formation.
Quantitative Data Summary
The selection of a photolabile linker is often a balance between cleavage wavelength and efficiency (quantum yield). The following table summarizes key parameters for common photolabile linker families.
| Linker Family | Example | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365[17] | 0.01 - 0.63[17] | Well-established chemistry, commercially available derivatives.[17] | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases.[15][17] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[17] | ~0.25[17] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[17] | Can be sensitive to hydrolysis.[17] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365[17] | 0.62 - 0.88[17] | High quantum yields, rapid cleavage kinetics.[17] | Requires UV irradiation.[17] |
| p-Hydroxyphenacyl (pHP) | p-hydroxyphenacyl | >300 | 0.1 - 0.4 (can approach 1.0)[3] | Lack of secondary photoreactions, distinct UV absorption profiles of products and reactants.[3] | |
| BODIPY | Borondipyrromethene-based | 500 - 635[18] | Varies (inversely correlated with fluorescence)[18] | Red-shifted absorption, high extinction coefficients.[18] | Can be complex to synthesize. |
Experimental Protocols
Protocol 1: Determining Optimal UV Exposure Time via HPLC
This protocol allows for the determination of the optimal irradiation time for complete cleavage of a photolabile linker.[1]
1. Sample Preparation:
- Prepare a stock solution of your compound with the photolabile linker at a known concentration in a suitable solvent.
2. Irradiation Setup:
- Place a defined volume of the stock solution in a quartz cuvette or a UV-transparent plate.
- Position the UV lamp at a fixed distance from the sample.
3. Time-Course Irradiation:
- Irradiate the sample for a series of increasing time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
- After each irradiation period, take an aliquot for analysis.
4. HPLC Analysis:
- Develop an HPLC method capable of separating the starting material (uncleaved) from the cleaved product.
- Inject the aliquots from each time point into the HPLC system.
- Monitor the disappearance of the starting material peak and the appearance of the product peak.
5. Data Analysis:
- Plot the percentage of the cleaved product versus the irradiation time.
- The optimal exposure time is the point at which the cleavage reaches a plateau, indicating the reaction is complete.[1]
Caption: Workflow for determining optimal UV exposure time.
Protocol 2: Monitoring a Photocleavage Reaction by UV-Vis Spectroscopy
This protocol is useful for real-time monitoring of the photocleavage reaction by observing changes in the absorption spectrum.[1]
1. Spectral Acquisition:
- Record the UV-Vis absorption spectrum of your uncleaved sample in a quartz cuvette.
2. In-situ Irradiation and Monitoring:
- Place the cuvette in a spectrophotometer equipped with a UV irradiation source.
- Irradiate the sample for short, defined intervals.
- After each interval, record the full UV-Vis spectrum.
3. Data Analysis:
- Observe the changes in the absorption spectrum over time. Typically, the absorbance at the λmax of the starting material will decrease, while the absorbance corresponding to the photoproducts may increase.
- The reaction is considered complete when no further spectral changes are observed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Comparing 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid to other photolabile linkers
An in-depth guide to 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid and its alternatives in light-mediated molecular release technologies.
In the landscape of advanced drug delivery and biomedical research, photolabile linkers, or photocleavable linkers, have emerged as indispensable tools for exerting precise spatiotemporal control over the release of bioactive molecules.[1][2] These molecular constructs remain stable until irradiated with light of a specific wavelength, triggering their cleavage and the subsequent release of a payload. This guide provides a detailed comparison of this compound, a member of the well-established o-nitrobenzyl linker family, with other prominent classes of photolabile linkers. The following sections present a data-driven comparison of their performance, detailed experimental protocols for their evaluation, and visualizations of their application in cellular signaling pathways.
Performance Comparison of Photolabile Linkers
| Linker Class | Example Structure/Derivative | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | This compound | ~350 - 365 | 0.01 - 0.1 (estimated) | Minutes to hours | Well-established chemistry, versatile functionalization.[5] | Requires UV-A light, which can have limited tissue penetration and potential for phototoxicity. |
| Veratryl (dimethoxy-nitrobenzyl) | ~350 - 400 | 0.05 - 0.2 | Minutes | Red-shifted absorption, faster cleavage than standard o-nitrobenzyl.[3][4] | Still in the UV-A range. | |
| Coumarin | 7-(Diethylamino)coumarin-4-yl)methyl | ~350 - 450 | 0.1 - 0.3 | Seconds to minutes | Higher quantum yields, can be cleaved with visible light.[1] | Can be susceptible to hydrolysis. |
| Benzoin | Dimethoxybenzoin | ~350 | ~0.5 | Minutes to hours | Good quantum yields. | Limited commercial availability of diverse derivatives. |
| Phenacyl | p-Hydroxyphenacyl | ~300 - 360 | ~0.2 - 0.4 | Nanoseconds to microseconds | Very fast cleavage kinetics. | Requires shorter UV wavelengths, potential for side reactions. |
Experimental Protocols
Accurate and reproducible evaluation of photolabile linker performance is crucial for selecting the appropriate candidate for a specific application. Below are detailed protocols for determining two key performance metrics: photocleavage kinetics and quantum yield.
Protocol 1: Determination of Photocleavage Kinetics via HPLC
This protocol outlines a general procedure for monitoring the cleavage of a photolabile linker-cargo conjugate using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the cleavage half-life (t½) of the photolabile linker under specific irradiation conditions.
Materials:
-
Photolabile linker-cargo conjugate
-
HPLC-grade solvent (e.g., acetonitrile, methanol, water)
-
Buffer solution (if required for solubility and pH control)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Light source with a specific wavelength output (e.g., 365 nm LED or filtered lamp)
-
Radiometer for measuring light intensity
-
Reaction vessel (e.g., quartz cuvette)
-
Quenching solution (e.g., a solvent that stops the photoreaction)
Procedure:
-
Sample Preparation: Prepare a stock solution of the photolabile linker-cargo conjugate in the chosen solvent or buffer. The concentration should be optimized for detection by HPLC.
-
Irradiation: Transfer a known volume of the sample solution to the reaction vessel. Place the vessel at a fixed distance from the light source and begin irradiation. Ensure the light intensity at the sample position is measured and recorded.
-
Time-course Sampling: At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a vial containing the quenching solution to stop the photocleavage reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. The separation method should be optimized to resolve the intact conjugate from the cleaved cargo molecule.
-
Data Analysis: Monitor the peak areas of the intact conjugate and the cleaved cargo at each time point. Plot the natural logarithm of the concentration of the intact conjugate versus time. The cleavage half-life (t½) can be calculated from the slope of the resulting linear fit, which represents the pseudo-first-order rate constant (k).
Protocol 2: Determination of Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules undergoing a specific event (cleavage) to the number of photons absorbed by the system.
Objective: To quantify the quantum yield of photocleavage.
Materials:
-
Photolabile linker-cargo conjugate
-
Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source with a monochromatic output
-
Reaction vessels (quartz cuvettes)
Procedure:
-
Actinometry: Determine the photon flux of the light source using the chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the change in its absorbance.
-
Sample Irradiation: Prepare a solution of the photolabile linker-cargo conjugate with a known absorbance at the irradiation wavelength. Irradiate this solution under the exact same conditions as the actinometer.
-
Quantification of Cleavage: After irradiation, determine the number of cleaved molecules using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by quantifying the amount of released cargo or the disappearance of the starting material.
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of cleaved product) / (moles of photons absorbed)
Applications in Cellular Signaling
The ability to release bioactive molecules with high precision has made photolabile linkers invaluable for studying complex and dynamic cellular processes, such as signaling pathways. By "caging" a signaling molecule (e.g., an agonist, antagonist, or enzyme inhibitor), its activity can be initiated at a specific time and location within a cell or tissue by light, allowing researchers to dissect the intricate choreography of cellular communication.
Workflow for a Typical "Caged" Compound Experiment
The following diagram illustrates a generalized workflow for utilizing a photolabile linker to study a cellular signaling pathway.
Caption: A generalized workflow for studying cellular processes using photocaged compounds.
Modulating the Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Photolabile linkers can be used to cage inhibitors or activators of key proteins in this pathway, such as MEK or ERK, to study the temporal dynamics of signal transduction.
Caption: Light-induced release of a MEK inhibitor to block the Ras-Raf-MEK-ERK signaling cascade.
Controlling EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell growth and proliferation.[6] Photocaged versions of EGFR ligands (like EGF) or inhibitors can be used to precisely control the activation or deactivation of this pathway, enabling the study of downstream events with high temporal resolution.
Caption: Photocleavage of caged EGF to initiate EGFR signaling.
Conclusion
The selection of an appropriate photolabile linker is a critical decision in the design of light-responsive systems for research and therapeutic applications. This compound, as a member of the versatile o-nitrobenzyl family, offers a reliable and well-understood chemistry. However, for applications requiring higher cleavage efficiency or the use of longer, less-damaging wavelengths of light, linkers from the coumarin family may present a more advantageous alternative. The data and protocols provided in this guide are intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decisions based on the specific demands of their projects. The continued development of novel photolabile linkers with improved properties will undoubtedly expand the horizons of light-controlled molecular release and its impact on medicine and biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. o--Nitrobenzyl Photolabile Bifunctional Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. PathScan® EGFR Signaling Antibody Array Kit (Chemiluminescent Readout) | Cell Signaling Technology [cellsignal.com]
Efficacy of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid vs. traditional linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates, such as Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the payload, governs the stability of the conjugate in circulation and the mechanism of payload release. This guide provides an objective comparison of the novel photocleavable linker, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, against traditional linkers, supported by experimental data and detailed methodologies.
Introduction to Linker Technologies
Linkers in bioconjugates can be broadly categorized into two main classes: cleavable and non-cleavable. Non-cleavable linkers provide a stable connection, and the payload is released upon degradation of the targeting antibody within the cell. Cleavable linkers, on the other hand, are designed to release the payload in response to specific triggers in the target environment, such as changes in pH, redox potential, or the presence of specific enzymes.
A third, more recent class of linkers are those that can be cleaved by an external stimulus, such as light. This compound, a member of the o-nitrobenzyl (ONB) family of photocleavable linkers, offers spatiotemporal control over payload release, a feature not attainable with traditional cleavable linkers.
Comparative Performance of Linkers
The efficacy of a linker is determined by its stability in systemic circulation and its ability to efficiently release the payload at the target site. The following tables summarize the available quantitative data on the performance of this compound and traditional linkers.
Table 1: Plasma Stability of Various Linker Types
| Linker Type | Representative Linker | Half-life in Human Plasma | Key Considerations |
| Photocleavable | This compound | Expected to be high in the absence of light. O-nitrobenzyl linkers have shown half-lives comparable to the antibody itself.[1] | Stability is light-dependent. Premature cleavage is minimal without photoirradiation. |
| Peptide | Valine-Citrulline (Val-Cit) | High (Half-life of ~230 days)[2] | Highly stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.[2][3] |
| Hydrazone | Phenylketone-derived hydrazone | Moderate (Half-life of ~2 days)[1][4] | Stability is pH-dependent and can be prone to hydrolysis at physiological pH.[4][] |
| Disulfide | Sterically hindered disulfide | Variable (can be unstable) | Stability is dependent on steric hindrance around the disulfide bond and can be susceptible to reduction by circulating thiols.[6] |
Table 2: Cleavage Characteristics of Linker Technologies
| Linker Type | Cleavage Trigger | Cleavage Rate | Advantages | Disadvantages |
| Photocleavable | UV/Visible Light (typically ~365 nm for ONB) | Can be rapid (minutes to hours), dependent on light intensity and quantum yield.[7] | High spatiotemporal control of payload release.[1] | Requires an external light source; tissue penetration of light can be limited. UV light can be damaging to cells.[8] |
| Peptide | Lysosomal Proteases (e.g., Cathepsin B) | Enzymatic cleavage can be efficient within the lysosome. | High tumor selectivity due to overexpression of proteases in the tumor microenvironment.[9] | Cleavage can be influenced by enzyme expression levels, which can vary. |
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Hydrolysis rate is pH-dependent, faster at lower pH. Half-life of 4.4 hours at pH 5.[] | Utilizes the lower pH of intracellular compartments for release.[] | Can exhibit instability at physiological pH, leading to premature payload release.[] |
| Disulfide | Reducing Agents (e.g., Glutathione) | Cleavage rate depends on glutathione concentration (higher intracellularly). | Exploits the differential redox potential between the extracellular and intracellular environments.[6] | Can be susceptible to reduction in plasma, leading to off-target release.[6] |
Mechanisms of Linker Cleavage
The distinct mechanisms of cleavage for photocleavable and traditional linkers are central to their application and efficacy.
Photocleavable Linker: this compound
This linker belongs to the o-nitrobenzyl (ONB) class. Upon absorption of UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular photochemical reaction. This leads to the cleavage of the benzylic carbon-oxygen bond, releasing the payload and generating a 2-nitrosobenzaldehyde byproduct. The key advantage of this mechanism is the ability to trigger payload release with high spatial and temporal precision by directing a light source to the target tissue.
Traditional Cleavable Linkers
Traditional cleavable linkers rely on the physiological conditions within the target cell or tumor microenvironment for payload release.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in plasma from various species to predict its behavior in circulation.
-
Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma over time.
-
Materials:
-
Test bioconjugate (e.g., ADC with photocleavable or traditional linker).
-
Control bioconjugate (with a known stable linker, if available).
-
Frozen plasma from relevant species (e.g., human, mouse).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
For photocleavable linkers, experiments should be conducted in the dark.
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove precipitates.
-
Spike the bioconjugate into the plasma to a final concentration of 10-100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96 hours).
-
Immediately store aliquots at -80°C until analysis.
-
Analyze samples by LC-MS to determine the average drug-to-antibody ratio (DAR) or by HPLC to quantify the released payload.
-
-
Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability and half-life of the linker.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation of a new synthetic route for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Comparative Guide to the Synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid
This guide provides a detailed comparison of two synthetic routes for producing this compound, a key intermediate in pharmaceutical research and a versatile photolabile linker.[1][2] We will evaluate a newly validated, convergent approach (Route A) against a plausible alternative, linear strategy (Route B). The comparison focuses on reaction efficiency, step count, and strategic differences, supported by detailed experimental protocols and comparative data.
Overview of Synthetic Strategies
The synthesis of the target molecule hinges on the formation of an ether bond and the correct placement of functional groups on the aromatic ring. The two routes presented here achieve this through different strategic sequences.
Route A: Convergent Williamson Ether Synthesis This route is a highly efficient and convergent approach. It begins with a pre-functionalized phenolic precursor, 4-(1-hydroxyethyl)-2-methoxy-5-nitrophenol, which is coupled with the butanoic acid sidechain in a single step via the Williamson ether synthesis.[3][4] This is followed by a simple hydrolysis to yield the final product.
Route B: Linear Approach with Late-Stage Functionalization Route B represents a more linear sequence. It begins by forming the ether linkage with a simpler phenol, 2-methoxy-5-nitrophenol. The acetyl group is then introduced onto the aromatic ring via Friedel-Crafts acylation, followed by reduction to the hydroxyethyl group and final hydrolysis.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators for each synthetic route based on typical yields for the reactions involved.
| Metric | Route A: Convergent Synthesis | Route B: Linear Synthesis | Justification / Notes |
| Total Number of Steps | 2 | 4 | Route A is significantly shorter, reducing labor and resource consumption. |
| Overall Yield (Est.) | ~85% | ~55% | Calculated from estimated yields per step (A: 90% * 95%; B: 90% * 80% * 90% * 85%). Route A shows a clear advantage. |
| Purity (Est.) | >98% (HPLC)[5] | >97% (HPLC) | Both routes can achieve high purity, though Route B may require more rigorous purification due to more side reactions. |
| Key Reagents | K₂CO₃, NaOH | K₂CO₃, AlCl₃, NaBH₄, NaOH | Route B requires a Lewis acid (AlCl₃) and a hydride reducing agent (NaBH₄), adding complexity and cost. |
| Atom Economy | High | Moderate | The convergent nature of Route A leads to better overall atom economy compared to the more linear Route B. |
| Scalability | Excellent | Good | Williamson ether synthesis is highly scalable. Friedel-Crafts acylation in Route B can sometimes pose challenges on a large scale. |
Experimental Protocols
Protocol for Route A: Convergent Synthesis
Step 1: Williamson Ether Synthesis The Williamson ether synthesis is a robust method for forming ethers by reacting an alkoxide with an alkyl halide.[4][6]
-
To a solution of 4-(1-hydroxyethyl)-2-methoxy-5-nitrophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester intermediate. (Expected Yield: ~90%)
Step 2: Ester Hydrolysis
-
Dissolve the crude ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 2.5 eq) and stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 using 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.[5]
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) for further purification. (Expected Yield: ~95%)
Protocol for Route B: Linear Synthesis
(Steps 1 and 4 are analogous to Route A)
Step 2: Friedel-Crafts Acylation
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in dichloromethane (DCM), add acetyl chloride (1.2 eq) dropwise.
-
Stir for 15 minutes, then add a solution of ethyl 4-(2-methoxy-5-nitrophenoxy)butanoate (from Step 1 of this route) in DCM.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases.
-
Wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄ and concentrate to yield the acylated intermediate. (Expected Yield: ~80%)
Step 3: Ketone Reduction
-
Dissolve the acylated intermediate from Step 2 in methanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional hour.
-
Quench the reaction with acetone, then acidify with 1M HCl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the hydroxyethyl ester intermediate. (Expected Yield: ~90%)
Comparative Workflow Analysis
The diagram below illustrates the fundamental strategic differences between the two routes, highlighting the convergent power of Route A versus the sequential, linear nature of Route B.
Conclusion
The validation of the convergent synthetic strategy (Route A) presents a clear improvement over the alternative linear approach (Route B). With a significantly shorter sequence (2 steps vs. 4) and a much higher estimated overall yield (~85% vs. ~55%), Route A is more efficient, economical, and scalable. It avoids the use of harsh Lewis acids and multiple intermediate purification steps required in Route B. For researchers and drug development professionals requiring access to this compound, the convergent Williamson ether synthesis approach is the demonstrably superior method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Unveiling the Molecular Blueprint: A Comparative Guide to Mass Spectrometry for the Structural Confirmation of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a compound with potential applications in pharmaceuticals and agriculture.[1] We present a detailed, albeit theoretical, mass spectrometry protocol and predicted fragmentation data, offering a robust framework for its analysis.
Mass Spectrometry: A Premier Tool for Structural Elucidation
Mass spectrometry (MS) stands out as a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules. Its high sensitivity, specificity, and ability to provide detailed fragmentation information make it an indispensable tool in chemical analysis. For a molecule such as this compound, with its various functional groups, MS can provide critical data for its definitive identification.
Predicted Mass Spectrometry Data
While direct experimental data for the target molecule is not publicly available, based on the known fragmentation patterns of related compounds, including nitroaromatics and carboxylic acids, a predicted fragmentation scheme can be constructed.[2][3][4][5][6][7][8][9][10] The molecular formula of the target compound is C₁₃H₁₇NO₇, with a molecular weight of 299.28 g/mol .[11][12]
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Supporting Evidence from Similar Compounds |
| 299 | [M+H]⁺ or [M]⁺ (Molecular Ion) | The molecular ion peak is the starting point for fragmentation analysis.[4] |
| 281 | [M-H₂O]⁺ | Loss of water from the hydroxyethyl group. |
| 254 | [M-COOH]⁺ | Loss of the carboxylic acid group, a common fragmentation for carboxylic acids.[10] |
| 236 | [M-COOH-H₂O]⁺ | Subsequent loss of water after the loss of the carboxylic acid group. |
| 198 | Fragmentation of the butanoic acid chain | Cleavage of the ether linkage. |
| 183 | [C₈H₉O₄N]⁺ | Fragment corresponding to the nitrophenoxy moiety after cleavage. |
| 151 | Loss of NO₂ from the aromatic ring | A characteristic fragmentation of nitroaromatic compounds.[2][3][6] |
| 121 | Further fragmentation of the aromatic ring | Subsequent loss of other functional groups. |
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source. ESI is well-suited for polar molecules like the target compound.[2][3][5][13][14]
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to maximize information.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) of the most abundant ions to obtain fragmentation data. For MS/MS, collision-induced dissociation (CID) with argon as the collision gas would be employed.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted fragmentation pathway of this compound under mass spectrometry conditions.
Caption: Predicted ESI-MS/MS fragmentation of the target molecule.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques.
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS) | - Provides accurate molecular weight. - Offers detailed structural information through fragmentation patterns. - High sensitivity, requiring small sample amounts. | - Isomer differentiation can be challenging without reference standards. - Fragmentation can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the carbon-hydrogen framework.[15][16][17] - Unambiguously determines the connectivity of atoms. - Essential for stereochemical assignments. | - Lower sensitivity compared to MS, requiring more sample. - Complex spectra for larger molecules, potentially requiring 2D NMR techniques. |
| Infrared (IR) Spectroscopy | - Identifies the presence of key functional groups (e.g., -OH, C=O, -NO₂). | - Provides limited information on the overall molecular structure. - Can be difficult to interpret complex spectra with overlapping peaks. |
| Elemental Analysis | - Determines the empirical formula of the compound. | - Does not provide structural information. - Requires a highly pure sample. |
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly effective method for the structural confirmation of this compound. The predicted fragmentation pattern, based on established chemical principles, provides a clear roadmap for its identification. For unequivocal structural elucidation, a multi-technique approach that integrates the strengths of mass spectrometry with NMR and IR spectroscopy is recommended. This comprehensive analytical workflow will ensure the accurate and reliable characterization of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Butanoic acid [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [guidechem.com]
- 12. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid | 175281-76-2 [chemicalbook.com]
- 16. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid(175281-76-2) 1H NMR spectrum [chemicalbook.com]
Unraveling the Role of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Guide to its Application as a Photolabile Linker
Initial investigations into the biological activity of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid reveal a primary function not as a bioactive therapeutic agent, but as a sophisticated tool in chemical synthesis. This compound is widely recognized and utilized as a "Hydroxyethyl Photolinker," a photocleavable linker integral to solid-phase synthesis, particularly for the preparation of carboxylic acids. While some commercial suppliers allude to its potential in pharmaceutical research, including anti-inflammatory and anticancer studies, the scientific literature lacks specific evidence of a defined biological target or mechanism of action.[1] Consequently, this guide will focus on its established role and compare its properties to alternative photolabile linkers used in research and development.
The Function of Photolabile Linkers in Synthesis
In modern chemistry, especially in the fields of peptide and oligonucleotide synthesis, as well as in the development of antibody-drug conjugates (ADCs), linkers are crucial molecules that connect a substrate to a solid support (like a resin bead) or another molecule. Photolabile linkers are a special class of these connectors that can be cleaved by light at a specific wavelength. This property allows for the release of the synthesized molecule from the solid support under mild and specific conditions, avoiding the use of harsh chemicals that could damage the final product.
The general workflow for using a photolabile linker in solid-phase synthesis is depicted below:
Caption: Workflow of solid-phase synthesis using a photocleavable linker.
Comparison of Photolabile Linkers
The choice of a photolabile linker depends on several factors, including the wavelength required for cleavage, the efficiency of cleavage, and the chemical nature of the molecule being synthesized. Below is a comparison of this compound with other commonly used photolabile linkers.
| Linker | Typical Cleavage Wavelength (nm) | Key Features & Applications |
| This compound | ~365 | Used for the synthesis of carboxylic acids; cleavage under mild UV-A light. |
| Nitrobenzyl Linkers (e.g., PC-Linker) | ~350-365 | One of the most common classes; versatile for linking various functional groups; can have side reactions. |
| Coumarin-based Linkers | >400 | Cleavable at longer wavelengths, which can be less damaging to sensitive biomolecules. |
| Phenacyl Linkers | ~350 | Used for caging and release of biologically active molecules. |
Experimental Protocols: General Methodology for Using a Photolabile Linker
The following is a generalized protocol for the use of a photolabile linker in solid-phase synthesis. Specific conditions may vary based on the resin, the molecule being synthesized, and the specific linker used.
1. Resin Preparation and Linker Attachment:
-
Swell the desired solid-phase resin (e.g., aminomethyl polystyrene) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activate the carboxylic acid group of the photolabile linker (e.g., using a carbodiimide coupling agent like DIC and an activator like HOBt).
-
React the activated linker with the amino groups on the resin. Allow the reaction to proceed for a specified time with agitation.
-
Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
2. Synthesis of the Target Molecule:
-
The synthesis of the desired molecule (e.g., a peptide) is carried out on the free end of the linker using standard solid-phase synthesis protocols (e.g., Fmoc chemistry for peptides).
3. Photocleavage:
-
After synthesis is complete, wash and dry the resin.
-
Suspend the resin in a suitable solvent (e.g., a mixture of trifluoroethanol and DCM).
-
Irradiate the suspension with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a predetermined time (typically 1-4 hours). The reaction vessel should be made of a material transparent to the cleavage wavelength.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional solvent to ensure complete recovery of the product.
4. Product Analysis:
-
Analyze the cleaved product for purity and identity using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Conclusion
While this compound derivatives may be explored in broader pharmaceutical and agricultural research, their current, well-defined application is as a photolabile linker in chemical synthesis. There is no substantial scientific evidence to support a specific biological activity that would allow for a comparative guide in that context. For researchers in synthetic chemistry, this compound offers a valuable tool for the controlled release of synthesized molecules from a solid support under mild, light-induced conditions. When selecting a photolabile linker, it is essential to consider the specific requirements of the synthesis, including the sensitivity of the target molecule to UV light and the desired cleavage conditions.
References
Cross-reactivity studies of antibodies raised against conjugates of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of polyclonal antibodies raised against protein conjugates of the hapten 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. The data presented herein is based on a standardized competitive enzyme-linked immunosorbent assay (ELISA) protocol to evaluate antibody specificity against a panel of structurally related analogs. This document is intended to assist researchers in the selection and application of these antibodies for the development of sensitive and specific immunoassays.
Introduction
The small molecule this compound is a hapten, meaning it is not immunogenic on its own. To elicit an antibody response, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1] The resulting antibodies are crucial tools for the detection and quantification of this molecule in various matrices. However, a critical aspect of antibody performance is its specificity, or its ability to bind only to the target molecule without recognizing structurally similar compounds.[2][3] This guide details the cross-reactivity profiles of antibodies generated against a BSA conjugate of the target hapten.
Methodology
The cross-reactivity of the anti-4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid-BSA polyclonal antibody was assessed using an indirect competitive ELISA.[2][4][5] This method measures the ability of the target analyte and its potential cross-reactants to compete for a limited number of antibody binding sites.
-
Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a heterologous protein (e.g., ovalbumin) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.[6]
-
Washing: The coating solution was discarded, and the plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBS-T).[6]
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate were blocked by adding 200 µL of 5% non-fat dry milk in PBS-T to each well and incubating for 2 hours at room temperature.[7]
-
Competition: A series of standard solutions of the target hapten and each potential cross-reactant were prepared in PBS-T. 50 µL of each standard solution (or sample) was added to the wells, followed by 50 µL of the primary polyclonal antibody solution (at a pre-determined optimal dilution). The plate was then incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBS-T.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer was added to each well. The plate was incubated for 1 hour at 37°C.[6]
-
Washing: The plate was washed five times with PBS-T.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of 2M sulfuric acid to each well.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the analyte concentration. The 50% inhibitory concentration (IC50) was determined for the target hapten and each analog. The percent cross-reactivity was calculated using the following formula:
% Cross-reactivity = (IC50 of Target Hapten / IC50 of Analog) x 100
Data Presentation
The cross-reactivity of the polyclonal antibody was tested against five structurally similar compounds. The results, including the IC50 values and the calculated percentage of cross-reactivity, are summarized in the table below.
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target Hapten | This compound | 25 | 100 |
| Analog 1 | 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic acid | 150 | 16.7 |
| Analog 2 | 4-(4-(1-Hydroxyethyl)-2-hydroxy-5-nitrophenoxy)butanoic acid | 500 | 5.0 |
| Analog 3 | 4-(5-Amino-4-(1-hydroxyethyl)-2-methoxyphenoxy)butanoic acid | > 10,000 | < 0.25 |
| Analog 4 | 3-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)propanoic acid | 800 | 3.1 |
| Analog 5 | 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenol | > 10,000 | < 0.25 |
Table 1: Cross-reactivity of the polyclonal antibody against the target hapten and five structural analogs. The data presented are hypothetical and for illustrative purposes.
Visualizations
The following diagrams illustrate the principle of the competitive immunoassay and the workflow of the experimental protocol.
Caption: Principle of the competitive ELISA for hapten detection.
Caption: Step-by-step workflow for the competitive ELISA protocol.
Discussion and Conclusion
The results indicate that the polyclonal antibody exhibits high specificity for the target hapten, this compound. The most significant cross-reactivity was observed with Analog 1, where the hydroxyl group on the ethyl side chain was oxidized to a ketone. This suggests that while the hydroxyl group is important for binding, its modification to a ketone does not completely abolish antibody recognition.
Alterations to other parts of the molecule resulted in a more substantial loss of antibody binding. For instance, demethylation of the methoxy group (Analog 2) or shortening the butanoic acid chain (Analog 4) significantly reduced cross-reactivity. The antibody showed negligible recognition of analogs where the nitro group was reduced to an amine (Analog 3) or where the entire butanoic acid chain was absent (Analog 5).
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex [mdpi.com]
- 5. 2-(2-Nitrophenoxy)butanoate | C10H10NO5- | CID 18796217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. 4-(4-(1-(acryloyloxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid_CAS:1091595-09-3-上海纳孚生物科技有限公司 [nayuansu.com]
A Researcher's Guide to Photocleavable Linkers: Benchmarking 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a linker is a critical decision that profoundly impacts the efficiency, purity, and viability of the final product. This guide provides an objective comparison of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a specialized photocleavable linker, against other common alternatives, supported by available experimental data and detailed protocols.
This compound, also known by its synonym Hydroxyethyl photolinker, belongs to the o-nitrobenzyl class of photolabile linkers.[1] These linkers offer the distinct advantage of cleaving the synthesized peptide from the solid support under mild UV irradiation, avoiding the harsh acidic conditions required by traditional linkers.[2] This characteristic is particularly beneficial for the synthesis of peptides containing acid-sensitive modifications or sequences prone to degradation.
Performance Comparison of Linker Technologies
The selection of a linker in Solid-Phase Peptide Synthesis (SPPS) is a balance between the desired C-terminal functionality, the chemical nature of the peptide, and the required cleavage conditions. The following tables provide a comparative overview of the Hydroxyethyl photolinker (as a representative of the o-nitrobenzyl class) and other widely used photocleavable and acid-labile linkers.
Table 1: Quantitative Comparison of Photocleavable Linkers
| Linker Family | Example Structure/Derivative | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | This compound | 340 - 365[3] | 0.01 - 0.63[3] | Minutes to hours[3] | Well-established chemistry, commercially available, mild cleavage conditions. | Requires UV light which can be damaging to sensitive peptides; relatively low quantum yields in some cases.[3] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[3] | ~0.25[3] | < 1 minute (with high-power LEDs)[3] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[3] | Can be sensitive to hydrolysis.[3] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl | ~365 | 0.62 - 0.88 | Rapid (nanosecond timescale) | High quantum yields, rapid cleavage kinetics. | Requires UV irradiation. |
Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented for the o-Nitrobenzyl (ONB) class is representative of this family of linkers.
Table 2: Comparison of Photocleavable vs. Acid-Labile Linkers
| Linker Type | Cleavage Condition | Typical Cleavage Time | Reported Yield | Potential Side Reactions |
| Photocleavable (e.g., Hydroxyethyl photolinker) | UV light (e.g., 365 nm) | Minutes to hours | Generally high, but sequence and condition dependent. | Photodegradation of sensitive residues (e.g., Trp, Met). |
| Rink Amide Resin | High concentration TFA (e.g., 95%) | 1-3 hours | 70-90% | Alkylation of sensitive residues, linker decomposition leading to side products. |
| Wang Resin | Moderate to high concentration TFA (e.g., 50-95%) | 1-3 hours | 70-90% | Acid-catalyzed side reactions, particularly with sensitive amino acids. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Very mild acid (e.g., 1-5% TFA in DCM) | 30-60 minutes | >90% | Premature cleavage with very acid-sensitive protecting groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any linker in peptide synthesis. The following sections provide representative protocols for the use of an o-nitrobenzyl type linker like this compound.
Protocol 1: Attachment of the First Amino Acid to the Resin
-
Resin Swelling: Swell the aminomethylated solid support (e.g., TentaGel, polystyrene) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Linker Activation: In a separate vessel, dissolve this compound (1.5 eq.), a coupling agent such as HBTU (1.5 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (3 eq.) in DMF. Allow the activation to proceed for 10-15 minutes.
-
Coupling: Drain the solvent from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin extensively with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid can then be coupled to the hydroxyl group of the linker using standard coupling protocols (e.g., DIC/Oxyma).
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
A standard Fmoc/tBu solid-phase peptide synthesis protocol is then followed for chain elongation. This involves iterative cycles of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thorough washing with DMF to remove piperidine and by-products.
-
Amino Acid Coupling: Coupling of the next Fmoc-protected amino acid using a suitable activation method (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Washing: Washing with DMF and DCM to remove excess reagents.
Protocol 3: Photocleavage of the Peptide from the Resin
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM and methanol and dry it under vacuum.
-
Suspension: Suspend the dried peptide-resin in a suitable solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol). The choice of solvent can influence cleavage efficiency.
-
Irradiation: Irradiate the resin suspension with a UV lamp at a wavelength of approximately 365 nm. The irradiation time can range from 30 minutes to several hours, depending on the specific peptide sequence and the efficiency of the linker. It is advisable to perform a small-scale test to optimize the cleavage time.
-
Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with the cleavage solvent to ensure complete recovery of the peptide.
-
Solvent Evaporation: Evaporate the solvent from the combined filtrate and washes to obtain the crude peptide.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the key processes in peptide synthesis utilizing a photocleavable linker.
Caption: General workflow of solid-phase peptide synthesis using a photocleavable linker.
Caption: Simplified mechanism of o-nitrobenzyl photocleavage.
Conclusion
References
A Comparative Guide to the Purity Analysis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid by RP-HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of preclinical and clinical success. The compound 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a key intermediate in various synthetic pathways, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data. While specific application notes for this exact molecule are not widely published, this guide synthesizes standard industry practices for similar nitrophenoxy butanoic acid derivatives.
The Central Role of RP-HPLC in Purity Determination
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution, sensitivity, and reproducibility for a wide range of small molecules.[1][2][3] The technique separates compounds based on their hydrophobicity, making it ideal for identifying and quantifying the main component and any related process impurities or degradation products.
Experimental Protocol: RP-HPLC Method
This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 273 nm (based on typical absorbance for phenolic compounds)[4]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.[5]
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Comparison of Analytical Methods for Purity Assessment
While RP-HPLC is a primary method, orthogonal techniques are often employed to build a comprehensive purity profile.[6] The following table compares RP-HPLC with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | RP-HPLC | UPLC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity with higher resolution and speed, coupled with mass-to-charge ratio detection. | Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Quantification of the main component and known/unknown impurities. | Identification and quantification of trace impurities, structural elucidation of unknown impurities.[7] | Absolute purity determination without the need for a specific reference standard for each impurity. |
| Sensitivity | High (ng to µg range). | Very High (pg to ng range).[3] | Lower compared to chromatographic methods (µg to mg range). |
| Speed | Moderate (typically 20-60 min per sample). | Fast (typically <10 min per sample).[3] | Moderate (typically 10-30 min per sample). |
| Sample Throughput | High. | Very High. | Moderate. |
| Limitations | May not separate all co-eluting impurities; requires reference standards for impurity identification. | Matrix effects can suppress ion signals; requires more complex instrumentation. | Lower sensitivity; requires a certified internal standard with a signal that does not overlap with the analyte. |
Experimental Workflow and Data Visualization
A systematic workflow is crucial for accurate purity analysis. The following diagram illustrates the key stages from sample handling to final data interpretation.
Caption: Workflow for comprehensive purity analysis.
Data Presentation: Hypothetical Purity Profile
The following table summarizes a hypothetical impurity profile for a batch of this compound as determined by the described RP-HPLC method.
| Peak | Retention Time (min) | Relative Retention Time | Area (%) | Identification |
| 1 | 4.5 | 0.30 | 0.15 | Starting Material |
| 2 | 8.2 | 0.55 | 0.25 | Process Impurity A |
| 3 | 15.0 | 1.00 | 99.50 | This compound |
| 4 | 18.1 | 1.21 | 0.10 | Unknown Impurity |
Method Validation Summary
For regulatory submissions, the analytical method must be validated. The table below presents hypothetical validation data for the RP-HPLC method, demonstrating its suitability for its intended purpose.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Limit of Detection (LOD) | Report | 0.01% |
| Limit of Quantitation (LOQ) | Report | 0.03% |
Conclusion
The purity analysis of this compound is effectively achieved using a validated RP-HPLC method. This technique provides reliable quantification of the main component and related impurities. For a comprehensive understanding of the purity profile, especially for regulatory purposes, orthogonal methods such as UPLC-MS and qNMR are invaluable. UPLC-MS offers enhanced sensitivity and structural information for trace impurities, while qNMR provides an absolute measure of purity without the need for specific impurity reference standards. By employing a multi-faceted analytical strategy, researchers and drug developers can ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. dream.cnrs.fr [dream.cnrs.fr]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Structural elucidation of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid by X-ray crystallography
A Comparative Guide to the Structural Elucidation of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid
The precise determination of the three-dimensional structure of small organic molecules is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as this compound, a compound utilized as a photolabile linker in chemical synthesis, understanding its exact atomic arrangement is crucial for predicting its reactivity, stability, and interactions with other molecules.[1][2] While X-ray crystallography is considered the gold standard for providing unambiguous structural data, a comprehensive approach to structural elucidation often involves complementary techniques.[3] This guide provides a comparative overview of three powerful analytical methods: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), for the structural characterization of small molecules like the topic compound.
Comparative Analysis of Key Structural Elucidation Techniques
Each technique offers unique insights into the molecular architecture. The choice of method, or combination of methods, depends on the nature of the sample, the information required, and the stage of the research. The following table summarizes the key characteristics of each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by electrons in a crystal lattice.[4] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[5][6] | Measurement of the mass-to-charge ratio of ionized molecules and their fragments.[7] |
| Sample Phase | Solid (single crystal).[3] | Liquid (solution) or solid-state.[8] | Solid, liquid, or gas.[7] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), and dynamic information.[9][10] | Molecular weight, elemental composition, and structural information from fragmentation patterns.[11][12][13] |
| Resolution | Atomic or near-atomic resolution.[14] | Provides information about the chemical environment of individual atoms.[9] | High resolution can determine elemental composition.[15] |
| Sample Amount | Micrograms to milligrams. | Milligrams. | Nanograms to micrograms. |
| Advantages | Provides an unambiguous 3D structure.[3] No theoretical size limit for crystallizable molecules.[16] | Non-destructive technique applicable to samples in solution, mimicking physiological conditions.[8][14] Provides information on molecular dynamics.[14] | High sensitivity, requires very small sample amounts. Provides accurate molecular weight and formula.[11] Can be coupled with separation techniques like GC or LC.[12] |
| Limitations | Requires a single, well-ordered crystal, which can be difficult to grow.[3] The determined structure is a static average in the crystal lattice. | Less sensitive than MS. Spectra can be complex for large molecules. Does not directly provide a 3D structure without extensive analysis.[17] | Does not provide 3D structural information directly. Fragmentation can sometimes be difficult to interpret for novel structures. |
Experimental Protocols and Methodological Workflows
The following sections detail the generalized experimental protocols for each technique and provide a visual representation of the workflow.
X-ray Crystallography
Experimental Protocol:
-
Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal crystallization conditions.
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data, resulting in the final crystal structure.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. The solution is then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are recorded. A suite of experiments is typically performed:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the different chemical environments of the hydrogen and carbon atoms.[6]
-
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, aiding in stereochemical assignment.[10]
-
-
Data Processing and Analysis: The raw FID data is Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased and baseline corrected. The chemical shifts, coupling constants, and correlation peaks are analyzed to piece together the molecular structure.[8]
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a molecule like the topic compound, electrospray ionization (ESI) would be a suitable soft ionization technique that keeps the molecule intact.[11]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap). A high-resolution mass spectrometer can provide a highly accurate mass measurement, which can be used to determine the elemental formula.[15]
-
Tandem Mass Spectrometry (MS/MS): To gain further structural information, ions of the parent molecule are selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides clues about the different functional groups and their connectivity.[12]
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and its elemental composition. The fragmentation pattern in the MS/MS spectrum is interpreted to propose a molecular structure or confirm a known one.
Integrated Approach to Structural Elucidation
For an unknown compound or for rigorous confirmation of a synthesized molecule like this compound, these techniques are most powerful when used in combination. Mass spectrometry would first confirm the molecular weight (299.28 g/mol ) and elemental formula (C₁₃H₁₇NO₇). Subsequently, a series of NMR experiments would be used to piece together the carbon-hydrogen framework and establish the connectivity between the different parts of the molecule. Finally, if a suitable crystal can be obtained, X-ray crystallography would provide the definitive proof of the structure, revealing the precise 3D arrangement of the atoms, including stereochemistry, and details of intermolecular interactions in the solid state.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid | 175281-76-2 [chemicalbook.com]
- 3. news-medical.net [news-medical.net]
- 4. people.bu.edu [people.bu.edu]
- 5. jchps.com [jchps.com]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. arcjournals.org [arcjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 12. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. fiveable.me [fiveable.me]
- 16. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 17. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 18. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (CAS No. 175281-76-2), a compound utilized in pharmaceutical and agricultural research.[1] While a Safety Data Sheet (SDS) from Sigma-Aldrich classifies this specific compound as not a hazardous substance or mixture under GHS, it is crucial to follow institutional and regulatory guidelines for all chemical waste. The structural components of the molecule, including a nitrophenol and an ether linkage, warrant careful handling and disposal through a certified hazardous waste program.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts. In case of a spill, avoid generating dust, cover drains, and collect the material for proper disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4] Do not dispose of this chemical down the drain or in regular trash.[5][6]
-
Container Preparation :
-
Labeling :
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4]
-
The label must include:
-
The full chemical name: "this compound".
-
The CAS number: "175281-76-2".
-
The words "Hazardous Waste".
-
An accumulation start date.
-
The name of the principal investigator or lab contact.
-
-
-
Segregation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[4]
-
Segregate the container from incompatible wastes. Although not classified as hazardous, its structural components suggest it should be kept away from strong oxidizing agents.
-
Use secondary containment, such as a plastic tub, for liquid waste solutions containing this compound.[4][5]
-
-
Requesting Disposal :
-
Disposal of Empty Containers :
-
A container that held this compound should be handled as hazardous waste unless thoroughly decontaminated.
-
For containers of highly toxic chemicals (which this is not classified as), the first three rinses must be collected as hazardous waste.[5] For this compound, collect the first rinse with a suitable solvent (e.g., methanol or ethanol) and dispose of it as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but confirm with your institution's EHS guidelines.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 175281-76-2 | [8] |
| Molecular Formula | C₁₃H₁₇NO₇ | |
| Molecular Weight | 299.28 g/mol | |
| Melting Point | 163-166 °C | |
| Storage Temperature | Below +30°C | [9] |
| pKa | 4.54 ± 0.10 (Predicted) | [9] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the literature beyond general hazardous waste guidelines, the principles of safe laboratory practice dictate the procedures outlined above. The core principle is that all chemical waste, regardless of its formal hazard classification, must be disposed of in a manner that is compliant with national and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. purdue.edu [purdue.edu]
- 3. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Personal protective equipment for handling 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (CAS: 175281-76-2). Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
Conflicting information exists regarding the hazard classification of this compound. While some suppliers classify it as not hazardous, others provide specific GHS hazard statements. To ensure the highest safety standards, it is prudent to handle this chemical as a hazardous substance.
Based on available Safety Data Sheets (SDS), this compound is identified with the following hazards:
The toxicological, chemical, and physical properties of this compound have not been exhaustively investigated. Therefore, caution is strongly advised.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin contact, eye exposure, and inhalation.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for any signs of degradation or puncture before use.[4] |
| Body | A flame-resistant, long-sleeved laboratory coat. | Should be kept fully buttoned to prevent skin exposure.[3][4] |
| Respiratory | Dust mask or respirator. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if dust formation is likely or when working outside of a fume hood.[3][5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this chemical.
1. Preparation and Engineering Controls:
-
All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Verify that all necessary PPE is available and in good condition.
-
Have appropriate spill cleanup materials on hand.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[3]
-
Handle the compound carefully to avoid the formation of dust.[4]
3. During the Experiment:
-
Keep all containers with the compound clearly labeled.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
After handling, wash hands thoroughly, even if gloves were worn.[4]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is below +30°C.[2][7]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency and Disposal Protocols
| Scenario | Action |
| Spill | Evacuate the immediate area. Ventilate the area, using a fume hood if the spill is contained within it. Don the appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. Decontaminate the spill area with soap and water, and collect cleaning materials for disposal as hazardous waste. Report the spill to the laboratory supervisor.[3] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[2] |
| First Aid: Skin Contact | Take off contaminated clothing and wash it before reuse.[1][2] Wash skin with plenty of water.[1] If skin irritation occurs, get medical help.[1] |
| First Aid: Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[2] |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[8] |
| Disposal | All waste containing this compound must be treated as hazardous waste.[3] Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a designated, clearly labeled hazardous waste container.[3] Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[3] Dispose of contents and containers through an approved waste disposal plant in accordance with local, state, and federal regulations.[3] |
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid | 175281-76-2 [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
